molecular formula C10H8BrNO2S B3032482 3-Bromo-5-(methylsulfonyl)quinoline CAS No. 1956366-71-4

3-Bromo-5-(methylsulfonyl)quinoline

Cat. No.: B3032482
CAS No.: 1956366-71-4
M. Wt: 286.15
InChI Key: WAGAEPMORZGGDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(methylsulfonyl)quinoline is a high-purity organic compound with the CAS Number 1956366-71-4 and a molecular formula of C₁₀H₈BrNO₂S . It serves as a versatile chemical reagent for research applications, particularly in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties . This specific derivative features two key functional groups: a bromo substituent and a methylsulfonyl group. These moieties make it a valuable synthetic intermediate for further chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the creation of novel compounds for biological testing. Quinoline derivatives are extensively investigated in cancer research . While the specific applications of this compound are still being explored, analogous compounds demonstrate activity against various cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells . Researchers utilize such compounds as building blocks to develop potential inhibitors of key enzymatic pathways involved in disease progression. Handling and Safety: This compound should be handled with care. Refer to the Safety Data Sheet for detailed hazard and handling information. The product is stored and shipped at room temperature . Important Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

3-bromo-5-methylsulfonylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-15(13,14)10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGAEPMORZGGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284210
Record name Quinoline, 3-bromo-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956366-71-4
Record name Quinoline, 3-bromo-5-(methylsulfonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956366-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-bromo-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(methylsulfonyl)quinoline: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 3-Bromo-5-(methylsulfonyl)quinoline. While this specific quinoline derivative is not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers in medicinal chemistry and materials science. We will explore its molecular architecture, predicted spectroscopic signatures, plausible synthetic pathways, and anticipated reactivity. The potential applications of this molecule as a versatile building block in the development of novel therapeutics and functional materials will also be discussed, grounded in the well-established biological and chemical significance of the quinoline scaffold.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a cornerstone in the design of novel therapeutic agents. The subject of this guide, this compound, incorporates two key functional groups that significantly influence its chemical behavior and potential applications: a bromine atom at the 3-position and a methylsulfonyl group at the 5-position. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the potent electron-withdrawing nature of the methylsulfonyl group modulates the electronic properties of the entire ring system.

Molecular Structure and Physicochemical Properties

The structural and electronic attributes of this compound are fundamental to understanding its reactivity and potential interactions with biological targets.

Structural Characterization

The molecule consists of a planar, bicyclic aromatic system. The bromine atom at the C-3 position and the methylsulfonyl group at the C-5 position are the key substituents that dictate its chemical personality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1956366-71-4Supplier Data
Molecular Formula C₁₀H₈BrNO₂SCalculated
Molecular Weight 286.15 g/mol Calculated
Appearance Predicted to be a solid at room temperatureInferred
Solubility Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Predicted Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the methyl protons of the sulfonyl group. The electron-withdrawing methylsulfonyl group will deshield protons on the same ring, shifting them downfield.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-28.9 - 9.1dJ ≈ 2.0
H-48.3 - 8.5dJ ≈ 2.0
H-68.1 - 8.3ddJ ≈ 7.5, 1.5
H-77.7 - 7.9tJ ≈ 7.5
H-88.0 - 8.2ddJ ≈ 7.5, 1.5
-SO₂CH₃3.1 - 3.3s-

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to the electronegative bromine and the electron-withdrawing methylsulfonyl group will be significantly influenced.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C-2150 - 152
C-3120 - 122
C-4135 - 137
C-4a128 - 130
C-5138 - 140
C-6125 - 127
C-7130 - 132
C-8127 - 129
C-8a148 - 150
-SO₂CH₃44 - 46

2.2.3. Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one bromine atom (M⁺ and M⁺+2 peaks in approximately 1:1 ratio).

2.2.4. Infrared (IR) Spectroscopy

The IR spectrum will likely display characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring, as well as strong symmetric and asymmetric stretching bands for the S=O bonds of the methylsulfonyl group.

Synthesis and Manufacturing

A definitive, published synthetic route for this compound is not currently available. However, a plausible and logical synthetic strategy can be devised based on established methodologies in quinoline chemistry. The proposed pathway involves the synthesis of the 5-(methylsulfonyl)quinoline precursor followed by a regioselective bromination.

Proposed Synthetic Pathway

Synthetic Pathway A 5-Aminoquinoline B Quinoline-5-diazonium chloride A->B  NaNO₂, HCl   C Quinoline-5-sulfonyl chloride B->C  SO₂, CuCl₂   D 5-(Methylthio)quinoline C->D  Reduction (e.g., Zn, H₂SO₄) then MeI   E 5-(Methylsulfonyl)quinoline D->E  Oxidation (e.g., m-CPBA)   F This compound E->F  Bromination (e.g., NBS)  

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols (Proposed)

Protocol 1: Synthesis of 5-(Methylsulfonyl)quinoline (E)

This multi-step protocol is based on analogous transformations reported in the literature for other aromatic systems.

  • Diazotization of 5-Aminoquinoline (A to B): To a cooled (0-5 °C) solution of 5-aminoquinoline in aqueous hydrochloric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • Sulfonylation (B to C): The resulting diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride.

  • Reduction and Methylation (C to D): The crude quinoline-5-sulfonyl chloride is reduced to the corresponding thiol, for example, using zinc dust in sulfuric acid. The resulting thiol is then methylated in situ or after isolation with an appropriate methylating agent like methyl iodide in the presence of a base.

  • Oxidation (D to E): The 5-(methylthio)quinoline is oxidized to the desired 5-(methylsulfonyl)quinoline using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate.

Protocol 2: Bromination of 5-(Methylsulfonyl)quinoline (E to F)

This protocol is based on established methods for the bromination of quinolines.[5][6]

  • Reaction Setup: A solution of 5-(methylsulfonyl)quinoline in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent like dichloromethane) is prepared in a round-bottom flask.

  • Brominating Agent Addition: N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate solution).

  • Purification: The crude product is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

Reactivity and Chemical Transformations

The presence of both a bromo substituent and a methylsulfonyl group imparts a rich and versatile reactivity profile to this compound, making it a valuable intermediate in organic synthesis.

Reactions at the Bromine Position

The C-Br bond at the 3-position of the quinoline ring is amenable to a variety of palladium-catalyzed cross-coupling reactions.

4.1.1. Suzuki-Miyaura Coupling

This reaction allows for the formation of a C-C bond, enabling the introduction of various aryl and heteroaryl moieties. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a boronic acid or ester.[7][8][9][10]

Suzuki Coupling sub This compound product 3-Aryl-5-(methylsulfonyl)quinoline sub->product  Suzuki Coupling   reagent + R-B(OH)₂ [Pd catalyst, Base]

Caption: Suzuki-Miyaura coupling of this compound.

4.1.2. Buchwald-Hartwig Amination

This powerful method facilitates the formation of C-N bonds, allowing for the synthesis of a wide range of substituted aminoquinolines. The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu).[11][12][13][14][15]

Buchwald_Hartwig sub This compound product 3-(R¹R²N)-5-(methylsulfonyl)quinoline sub->product  Buchwald-Hartwig Amination   reagent + R¹R²NH [Pd catalyst, Ligand, Base]

Caption: Buchwald-Hartwig amination of this compound.

Reactivity Influenced by the Methylsulfonyl Group

The methylsulfonyl group is a strong electron-withdrawing group, which deactivates the benzene portion of the quinoline ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

4.2.1. Nucleophilic Aromatic Substitution (SNA_r)

While the bromine at the 3-position is on the pyridine ring, the powerful electron-withdrawing effect of the 5-methylsulfonyl group can influence the reactivity of other positions on the quinoline nucleus, particularly towards strong nucleophiles. However, direct displacement of the methylsulfonyl group itself is also a possibility under certain conditions, as it can act as a leaving group.[16][17][18][19][20]

Potential Applications in Drug Discovery and Materials Science

Given the established importance of the quinoline scaffold and the synthetic versatility of the bromo and methylsulfonyl functionalities, this compound represents a highly promising building block for the synthesis of novel compounds with potential applications in various fields.

Medicinal Chemistry
  • Kinase Inhibitors: Many kinase inhibitors feature a substituted quinoline core. The ability to introduce diverse substituents at the 3-position via cross-coupling reactions makes this compound an attractive starting point for the synthesis of new kinase inhibitor libraries.

  • Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. The introduction of various functional groups can lead to compounds that interfere with cancer cell proliferation, induce apoptosis, or inhibit angiogenesis.

  • Antimicrobial Agents: Fluoroquinolone antibiotics are a well-known class of drugs. The development of new quinoline-based antimicrobials is an active area of research to combat drug-resistant pathogens.

Materials Science

The extended π-system of the quinoline ring and the potential for further functionalization suggest that derivatives of this compound could be explored for applications in:

  • Organic Light-Emitting Diodes (OLEDs): Functionalized quinolines can serve as fluorescent emitters or host materials in OLED devices.

  • Sensors: The quinoline nitrogen can act as a coordination site, and appropriate functionalization could lead to the development of selective chemosensors for metal ions or other analytes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in organic synthesis. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview of its predicted properties, plausible synthetic routes, and expected reactivity based on established chemical principles and data from analogous structures. The dual functionality of a reactive bromine atom and an electron-withdrawing methylsulfonyl group opens up a multitude of possibilities for the creation of novel and complex molecules for applications in drug discovery and materials science. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

  • Calvin Wilson McCausland. "Hard and soft nucleophilic substitution patterns in amino-methylsulfon". BYU ScholarsArchive, 1976.
  • Supplementary Information - The Royal Society of Chemistry. (URL not available)
  • Technical Support Center: Amination of Bromin
  • Wiley-VCH 2007 - Supporting Inform
  • Application of Quinoline Ring in Structural Modification of N
  • synthesis of quinoline derivatives and its applic
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Supporting Information For - The Royal Society of Chemistry. (URL not available)
  • Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 6-bromoquinoline-3-carboxyl
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC.
  • Buchwald–Hartwig amin
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Public
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Publishing.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines - Benchchem.
  • Selected syntheses and reactions of sulfones.
  • Arylative Desulfonation of Diarylmethyl Phenyl Sulfone with Arenes Catalyzed by Scandium Triflate | Organic Letters - ACS Public
  • 3-Bromoquinoline(5332-24-1) 1H NMR spectrum - ChemicalBook.
  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)...
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
  • Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B - Beilstein Journals.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PubMed.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC.
  • Reduction of aryl methyl sulfones to arenes 2.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC.
  • Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal.
  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • Friedlander synthesis of polysubstituted quinoline using propylsulfonic...
  • Suzuki cross-coupling - Chemistry LibreTexts.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Nucleophilic Arom
  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC.
  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Arom
  • The 5- and 8-bromination of quinoline and some of its deriv

Sources

The Evolving Landscape of 5-Sulfonyl Quinoline Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic potential.[1][2][3] Its derivatives have given rise to a plethora of drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents. Among the myriad of quinoline modifications, the introduction of a sulfonyl group at the 5-position has emerged as a particularly fruitful strategy, yielding compounds with potent and diverse biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 5-sulfonyl quinoline derivatives, offering insights into the chemical nuances that govern their therapeutic efficacy.

The Quinoline Core: A Privileged Scaffold

The inherent chemical properties of the quinoline ring system, including its aromaticity, ability to intercalate with DNA, and capacity to form hydrogen bonds, make it an ideal foundation for drug design.[1] The sulfonyl group (-SO2-), with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, further enhances the drug-like properties of these molecules, often improving their metabolic stability and target-binding affinity.

Unraveling the Structure-Activity Relationship: A Multi-Target Perspective

The biological activity of 5-sulfonyl quinoline derivatives is exquisitely sensitive to the nature and position of substituents on both the quinoline ring and the sulfonamide moiety. This section will dissect the SAR of these compounds against various therapeutic targets, supported by experimental data and mechanistic insights.

Anticancer Activity: A Tale of Substituent Effects

5-Sulfonyl quinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the modulation of key signaling pathways that govern cell proliferation and survival.[1][4]

A seminal study on a series of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamides revealed critical SAR insights.[1][5][6] The most profound observation was the indispensable role of the 8-hydroxy group for potent anticancer activity. Methylation of this hydroxyl group to a methoxy group resulted in a dramatic decrease or complete loss of cytotoxicity.[1] This suggests that the 8-hydroxy group is likely involved in crucial interactions with the biological target, possibly through metal chelation or hydrogen bonding.

The nature of the substituent on the sulfonamide nitrogen also plays a pivotal role in modulating anticancer potency. For instance, in a series of acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide, the N-methyl-N-(prop-2-yn-1-yl) derivative (Compound 3c ) exhibited the highest activity against amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines.[1][5][6] This compound was found to upregulate the expression of tumor suppressor proteins p53 and p21 and alter the ratio of the anti-apoptotic protein BCL-2 to the pro-apoptotic protein BAX, thereby inducing apoptosis.[1][5][6]

Table 1: Anticancer Activity of Selected 8-Hydroxyquinoline-5-sulfonamide Derivatives [1][5]

CompoundR Group on Sulfonamide NitrogenC-32 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)
3a -CH₂C≡CH15.325.118.7
3b -C(CH₃)₂C≡CH>100>100>100
3c -N(CH₃)CH₂C≡CH10.212.511.8
6a (8-OCH₃) -CH₂C≡CH>100>100>100

Data synthesized from Molecules 2024, 29(17), 4044.

The anticancer effects of 5-sulfonyl quinoline derivatives are often multifactorial. One key mechanism is the induction of apoptosis through the intrinsic pathway.

apoptosis_pathway 5-Sulfonyl_Quinoline 5-Sulfonyl Quinoline Derivative (e.g., 3c) p53 p53 Activation 5-Sulfonyl_Quinoline->p53 BCL2 BCL-2 Downregulation 5-Sulfonyl_Quinoline->BCL2 BAX BAX Upregulation 5-Sulfonyl_Quinoline->BAX p21 p21 Expression p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Mitochondria Mitochondrial Permeability BCL2->Mitochondria BAX->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptotic pathway induced by a 5-sulfonyl quinoline derivative.

Antibacterial Activity: Targeting Bacterial Processes

Quinoline-based compounds have a long history as antibacterial agents, and the 5-sulfonyl derivatives are no exception. Their mechanism of action often involves the inhibition of essential bacterial enzymes. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria.[7]

In a study of hybrid quinoline-sulfonamide compounds, several derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria.[7] The SAR in this context is influenced by the nature of the linker between the quinoline and sulfonamide moieties, as well as the substitution pattern on the quinoline ring.

Table 2: Antibacterial Activity of Selected 5-Sulfonyl Quinoline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
QS3 E. coli12
S. typhi11
P. aeruginosa10
QS4 E. coli6
E. faecalis8
S. typhi7

Data synthesized from RSC Advances, 2025, Advance Article.

Anti-inflammatory and Antiviral Potential

The therapeutic reach of 5-sulfonyl quinoline derivatives extends to inflammatory and viral diseases. As anti-inflammatory agents, these compounds have been shown to target enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[2][8] The SAR for anti-inflammatory activity is highly dependent on the specific target. For example, quinolines with a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group exhibit COX inhibition.[8]

In the realm of antiviral research, certain 5-sulfonamido-8-hydroxyquinoline derivatives have demonstrated activity against avian paramyxovirus and laryngotracheitis virus.[9] The fusion of pyranopyrazole and pyranoimidazole rings to the quinoline sulfonamide core appears to be a key structural feature for this activity.

Experimental Protocols: A Foundation for Discovery

The synthesis and biological evaluation of 5-sulfonyl quinoline derivatives require robust and reproducible experimental methodologies.

Synthesis of 5-Sulfonyl Quinoline Derivatives

A common synthetic route to 5-sulfonyl quinoline derivatives involves the sulfonation of a quinoline precursor followed by reaction with an appropriate amine.

synthesis_workflow Start 8-Hydroxyquinoline Step1 Sulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate 8-Hydroxyquinoline- 5-sulfonyl chloride Step1->Intermediate Step2 Amination (Primary/Secondary Amine) Intermediate->Step2 Product 5-Sulfonyl Quinoline Derivative Step2->Product

Caption: General synthetic workflow for 5-sulfonyl quinoline derivatives.

Protocol 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride [1]

  • To a stirred solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent (e.g., chloroform) at 0 °C, add chlorosulfonic acid (5.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 8-hydroxyquinoline-5-sulfonyl chloride.

Protocol 2: Synthesis of 8-Hydroxyquinoline-5-sulfonamides [1]

  • Dissolve 8-hydroxyquinoline-5-sulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Add the desired primary or secondary amine (2.0-4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time (typically 12-24 hours).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-sulfonyl quinoline derivative.

Biological Evaluation

Protocol 3: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-sulfonyl quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.

  • Prepare a serial dilution of the 5-sulfonyl quinoline derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.

Future Directions and Conclusion

The exploration of 5-sulfonyl quinoline derivatives continues to be a vibrant area of drug discovery. The SAR data presented in this guide underscore the critical importance of systematic structural modifications to optimize potency and selectivity. Future research will likely focus on:

  • Expansion of Chemical Diversity: Synthesizing novel derivatives with diverse substitution patterns to explore new regions of chemical space.

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds to better understand their mechanisms of action.

  • In Vivo Efficacy and Pharmacokinetic Studies: Translating promising in vitro results into in vivo models to assess their therapeutic potential in a physiological context.

References

  • Zięba, A., Liana, M., Płonka, J., Kuśmierz, D., Jampilek, J., & Latocha, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

  • Burch, J. D., Belley, M., Fortin, R., Deschênes, D., Girard, M., Colucci, J., ... & Han, Y. (2008). Structure-activity relationships and pharmacokinetic parameters of quinoline acylsulfonamides as potent and selective antagonists of the EP(4) receptor. Bioorganic & medicinal chemistry letters, 18(6), 2048–2054. [Link]

  • Zięba, A., Liana, M., Płonka, J., Kuśmierz, D., Jampilek, J., & Latocha, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Research Square. [Link]

  • Zięba, A., Liana, M., Płonka, J., Kuśmierz, D., Jampilek, J., & Latocha, M. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Center for Biotechnology Information. [Link]

  • Pal, M. (2018). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 18(16), 1363–1385. [Link]

  • Yurttaş, L., & Çiftçi, G. (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1586-1596. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Archiv der Pharmazie, 345(9), 723-731. [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2539. [Link]

  • Bano, B., Kanwal, Khan, K. M., Jabeen, A., Faheem, A., Taha, M., Haider, S. M., & Perveen, S. (2021). Sulfonamides and Sulphonyl Ester of Quinolines as Non-Acidic, Non- Steroidal, Anti-inflammatory Agents. Letters in Drug Design & Discovery, 18(2), 112-120. [Link]

  • Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2013). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 18(12), 14667-14685. [Link]

  • Hafez, H. N., El-Gazzar, A. R. B. A., & Nawas, R. A. (2012). Synthesis, Antimicrobial, and Antiviral Activities of Some New 5-Sulphonamido-8-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Janardhanan, J., Parambath, M., & Varma, R. L. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Clark, R. D., Miller, A. B., Berger, J., Repke, D. B., & Weinhardt, K. K. (1988). Synthesis and structure-activity relationships of 2-sulfonamido-1,3,4,6,7,11b alpha-hexahydro-2H-benzo[a]quinolizines as alpha 2-adrenoceptor antagonists. Journal of medicinal chemistry, 31(6), 1162–1171. [Link]

  • Patel, K. B., & Kumari, P. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure, 1268, 133634. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Selected quinoline derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • Patel, K. B., & Kumari, P. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. ResearchGate. [Link]

  • Kumar, S., Singh, R., Kumar, A., & Singh, R. K. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. Scientific Reports, 15(1), 1-17. [Link]

  • Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220. [Link]

  • Singh, A., Kumar, A., Singh, R. K., & Singh, R. K. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2269-2280. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). SAR analysis of different quinoline derivatives as AChE and BChE inhibitors. ResearchGate. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). Strategy and SAR of substituted quinoline derivatives for NSCLC as EGFR mutant inhibitors. ResearchGate. [Link]

  • Szymańska, E., & Giebułtowicz, J. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 29(10), 2309. [Link]

Sources

Literature review of 3-bromoquinoline scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 3-Bromoquinoline Scaffold: A Strategic Gateway for Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Executive Summary: The Strategic Value of the C3-Position

In the architecture of privileged scaffolds, the quinoline ring system is ubiquitous, underpinning antimalarials, kinase inhibitors, and antibiotics. However, the C3 position represents a unique synthetic challenge and opportunity.

  • The Electronic Paradox: The pyridine ring of quinoline is electron-deficient. Positions C2 and C4 are highly susceptible to nucleophilic attack (

    
    ) due to the inductive withdrawal of the nitrogen. In contrast, C3 is electronically neutral , behaving more like a phenyl ring. It resists direct nucleophilic substitution but is the ideal candidate for palladium-catalyzed cross-coupling.
    
  • The 3-Bromo Advantage: 3-Bromoquinoline acts as a "universal socket." It allows medicinal chemists to install diversity at the C3 position—a vector often critical for occupying hydrophobic pockets in kinases (e.g., p38 MAP kinase) or modulating metabolic stability—late in the synthetic sequence.

This guide details the robust synthesis of the 3-bromoquinoline scaffold, its validation, and its application as a divergence point in drug discovery.

Synthetic Access: Constructing the Scaffold

Accessing 3-bromoquinoline with high regiocontrol is the first hurdle. Direct bromination of quinoline often yields a mixture of 3-bromo, 6-bromo, and poly-brominated species due to the competing reactivity of the benzene ring (SEAr).

Method A: The Modified Skraup/Doebner-Miller Approach (Recommended)

For high purity and scalability, constructing the ring with the bromine installed is superior to brominating the formed ring.

Mechanism: The reaction involves the condensation of aniline with a pre-brominated C3-fragment (derived from 1,1,3,3-tetramethoxypropane and


). This ensures the halogen ends up explicitly at C3.

Synthesis cluster_0 Precursor Activation TMP 1,1,3,3-Tetramethoxypropane Inter 2-Bromo-malondialdehyde (In situ) TMP->Inter Bromination Br2 Br2 Br2->Inter Product 3-Bromoquinoline Inter->Product Cyclization Aniline Aniline Aniline->Product Condensation Acid HCl / Heat Acid->Product

Figure 1: Regioselective construction of 3-bromoquinoline via modified Skraup synthesis.

The C3-Gateway: Palladium-Catalyzed Diversification

Once synthesized, 3-bromoquinoline is the substrate of choice for Divergent Oriented Synthesis (DOS) .

Mechanistic Insight: Why Pd?

Unlike C2-Cl or C4-Cl quinolines, which can react via addition-elimination with amines or alkoxides, the C3-Br bond is unreactive to classical nucleophiles. However, the C3-Br bond undergoes oxidative addition to Pd(0) faster than C-Cl bonds, allowing chemoselective functionalization if other halides are present.

Key Transformations:
  • Suzuki-Miyaura: Installation of aryl/heteroaryl groups (Biaryl synthesis).

  • Buchwald-Hartwig: Installation of amines (Kinase hinge binders).

  • Sonogashira: Installation of alkynes (Rigid linkers).

  • Heck: Vinylation (Styryl analogs).

CrossCoupling Center 3-Bromoquinoline (Scaffold) Suzuki 3-Arylquinolines (Suzuki) Target: Anticancer Center->Suzuki Ar-B(OH)2 Pd(PPh3)4 Heck 3-Alkenylquinolines (Heck) Target: Polymer/Materials Center->Heck Alkene Pd(OAc)2 Buchwald 3-Aminoquinolines (Buchwald) Target: Kinase Inhibitors Center->Buchwald Amine Pd2(dba)3 Sono 3-Alkynylquinolines (Sonogashira) Target: Hsp90 Inhibitors Center->Sono Alkyne Pd/Cu

Figure 2: The C3-Gateway showing divergent synthesis pathways from the common intermediate.

Case Studies in Drug Discovery

Case Study 1: Hsp90 Inhibitors

Research into Heat Shock Protein 90 (Hsp90) inhibitors identified the 3-bromoquinoline scaffold as a precursor to 3-(heteroaryl)quinolin-2(1H)-ones .[1]

  • Logic: The 3-bromo group allows for a Liebeskind-Srogl cross-coupling or Stille coupling to attach purine mimics.

  • Outcome: Compounds like 6BrCaQ analogues showed

    
     values in the low micromolar range against breast cancer lines (MDA-MB-231). The C3-substitution was critical for orienting the molecule within the ATP-binding pocket of Hsp90.
    
Case Study 2: p38 MAP Kinase Inhibitors

In the development of anti-inflammatory agents, 3-aminoquinolines (derived via Buchwald-Hartwig coupling of 3-bromoquinoline) serve as hinge-binding motifs.

  • SAR: Substitution at C3 with an amino-aryl group allows hydrogen bonding with the hinge region (Met109 in p38

    
    ), a key interaction for potency.
    

Detailed Experimental Protocols

Protocol A: Self-Validating Synthesis of 3-Bromoquinoline

Adapted from optimized Skraup methodologies.

Reagents: Aniline (1.0 eq), 1,1,3,3-Tetramethoxypropane (1.1 eq),


 (1.1 eq), 6N HCl.
  • Preparation of Electrophile: In a fume hood, dissolve 1,1,3,3-tetramethoxypropane in acetic acid. Add bromine dropwise at 0°C. Validation: Color change from deep red to pale orange indicates consumption of

    
     and formation of the bromomalonaldehyde intermediate.
    
  • Condensation: Add aniline to the mixture. Heat to reflux (100°C) for 3 hours.

  • Workup: Cool to RT. Basify with NaOH to pH 10. Extract with DCM (

    
    ).
    
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

  • Validation Checkpoint:

    • TLC:

      
       (Hex/EtOAc 8:2).
      
    • 1H NMR (CDCl3): Look for the diagnostic singlet at

      
       ppm (H2) and doublet at 
      
      
      
      ppm (H4). The absence of splitting on H2 confirms C3 substitution.
Protocol B: Suzuki Cross-Coupling (General Procedure)

Standardizing the C3-arylation.

Reagents: 3-Bromoquinoline (1.0 eq), Phenylboronic acid (1.2 eq),


 (2.0 eq), 

(5 mol%). Solvent: Toluene:Ethanol:Water (4:1:1) - The "Universal Solvent" for Suzuki.
  • Degassing (Critical Step): Combine solvent and base in a reaction vial. Sparge with Argon for 15 mins. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling of the boronic acid.

  • Addition: Add 3-bromoquinoline, boronic acid, and catalyst under Argon flow. Seal immediately.

  • Reaction: Heat to 90°C for 12 hours.

  • Monitoring: Check LCMS for Mass [M+H]+ corresponding to the biaryl product. Disappearance of the Br-isotope pattern (1:1 ratio of M/M+2) confirms conversion.

  • Scavenging: Treat crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before biological testing.

Data Summary: Reactivity Profile

PositionElectronic CharacterPreferred ReactionKey Reagent Class
C2 Electron Deficient (

)

/ Nucleophilic Attack
Amines, Alkoxides
C3 Neutral / Aromatic Pd-Catalyzed Coupling Boronic Acids, Alkynes
C4 Electron Deficient (

)

Amines
C8 Electron Rich

(Electrophilic Subst.)
Halogens, Nitration

References

  • BenchChem. An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. BenchChem Technical Resources.[2] Link

  • Solomon, V. R., & Lee, H. (2011).[3] Quinoline as a Privileged Scaffold in Cancer Drug Discovery.[4][5] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Mourad, A. K., et al. (2022).[1] Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90.[1] Molecules, 27(3), 666. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[6] (Ref for Skraup/Doebner-Miller mechanisms). Link

  • PubChem. 3-Bromoquinoline Compound Summary. National Library of Medicine. Link

Sources

A Technical Guide to 3-Bromo-5-(methylsulfonyl)quinoline: A Privileged Building Block for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern medicinal chemistry, particularly in the targeted therapy of cancer, kinase inhibitors represent a pillar of precision medicine.[1] Within this class of therapeutics, heterocyclic scaffolds are paramount, and the quinoline core has emerged as a "privileged" structure, featured in numerous FDA-approved drugs.[2][3] This guide focuses on a highly functionalized and versatile quinoline derivative: 3-Bromo-5-(methylsulfonyl)quinoline . We will explore its chemical attributes, synthesis, and strategic application as a cornerstone building block for the development of next-generation kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for accelerated discovery programs.

Introduction: The Strategic Importance of the Quinoline Scaffold

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Small molecule kinase inhibitors, designed to block the ATP-binding site of these enzymes, have revolutionized oncology. The quinoline ring system, a fusion of benzene and pyridine, has proven to be an exceptionally effective scaffold for these inhibitors.[1] Its rigid bicyclic structure provides a robust platform for the precise spatial orientation of pharmacophoric elements, while the nitrogen atom often acts as a key hydrogen bond acceptor, anchoring the molecule within the kinase hinge region.

The strategic value of This compound lies in its pre-installed, orthogonally reactive functional groups. The bromine atom at the 3-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the methylsulfonyl group at the 5-position provides a potent hydrogen bond acceptor and modulates physicochemical properties. This dual functionality allows for the rapid and divergent synthesis of complex molecular architectures tailored for high-potency and selective kinase inhibition.[6]

Physicochemical Profile and Reactivity Analysis

A thorough understanding of the building block's intrinsic properties is critical for its effective deployment in synthesis.

PropertyValueReference
IUPAC Name This compound
CAS Number 1956366-71-4[6]
Molecular Formula C₁₀H₈BrNO₂S[6]
Molecular Weight 286.15 g/mol [6]
Appearance Solid (Typical)
Storage Room temperature, dry, sealed[6]

Causality Behind Reactivity:

  • C3-Bromine: The bromine atom at the 3-position of the electron-deficient quinoline ring is an ideal electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. Its position allows for the introduction of diverse aryl, heteroaryl, or alkyl groups that can be directed toward the solvent-front or gatekeeper regions of a kinase active site.

  • C5-Methylsulfonyl Group: This powerful electron-withdrawing group influences the overall electronics of the quinoline ring system. More importantly, the sulfonyl oxygens are excellent hydrogen bond acceptors, capable of forming strong, directional interactions with backbone amides or water molecules within the ATP-binding pocket. This feature can significantly enhance binding affinity and selectivity. Furthermore, the sulfone moiety often improves metabolic stability and aqueous solubility, key parameters in drug development.

G cluster_quinoline This compound cluster_props Key Functional Groups & Properties mol prop1 C3-Bromine: Versatile handle for cross-coupling (Pd) mol:e->prop1:w Suzuki, Buchwald, Sonogashira, etc. prop2 C5-Methylsulfonyl: - Strong H-bond acceptor - Modulates solubility - Enhances metabolic stability mol:e->prop2:w Enhances Binding & ADME Properties

Figure 1: Key reactive and pharmacophoric sites of the title compound.

Synthetic Strategy: A Retrosynthetic View

While numerous methods exist for constructing quinoline cores, a plausible retrosynthetic analysis for this compound points to a multi-step sequence starting from readily available materials.[7] The key transformations would involve the formation of the quinoline ring, followed by directed functionalization.

retrosynthesis target This compound inter1 5-(Methylsulfonyl)quinoline target->inter1 Electrophilic Bromination (e.g., NBS) inter2 Quinoline-5-sulfonic acid inter1->inter2 Reduction (e.g., Na2SO3) then Methylation (e.g., MeI) inter3 Quinoline inter2->inter3 Sulfonation (H2SO4/SO3) start Aniline + Glycerol (Skraup Synthesis) inter3->start Ring Formation

Figure 2: Plausible retrosynthetic pathway for the title building block.

This proposed pathway leverages well-established transformations in heterocyclic chemistry, ensuring a scalable and reliable supply of the building block for discovery campaigns.

Application in Kinase Inhibitor Synthesis: Key Methodologies

The true power of this compound is realized through its application in palladium-catalyzed cross-coupling reactions. These methods provide a robust and modular approach to assemble complex kinase inhibitors.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is arguably the most widely used C-C bond-forming reaction in drug discovery due to its broad functional group tolerance and reliable conditions.[8][9] It is the method of choice for introducing aryl or heteroaryl moieties at the C3 position of the quinoline core.

Illustrative Protocol: Synthesis of 3-Aryl-5-(methylsulfonyl)quinoline

  • Reagent Preparation: To an oven-dried microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (0.05 equiv) or a combination of a palladium source like Pd₂(dba)₃ (0.025 equiv) and a phosphine ligand like SPhos or XPhos (0.10 equiv).[10]

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vial and heat the reaction to 80-110 °C. Reaction progress is monitored by TLC or LC-MS. Microwave irradiation can often significantly shorten reaction times.[10]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

suzuki_cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ oa_complex [Quin-Pd(II)L₂(Br)] pd0->oa_complex Oxidative Addition trans_complex [Quin-Pd(II)L₂(Ar)] oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 3-Aryl-Quinoline (R-Ar) trans_complex->product aryl_halide 3-Bromo-Quinoline (R-X) aryl_halide->oa_complex boronic_acid Ar-B(OR)₂ boronic_acid->trans_complex base Base (e.g., K₂CO₃) base->trans_complex

Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: Constructing C-N Linkages

The aniline or amino-heterocycle motif is a classic feature of many Type I kinase inhibitors, as the N-H group often forms a critical hydrogen bond with the kinase hinge region. The Buchwald-Hartwig amination is the premier method for forging these C-N bonds.[11][12]

Illustrative Protocol: Synthesis of 3-(Arylamino)-5-(methylsulfonyl)quinoline

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a vial with this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.3 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv).[13]

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv) and a sterically hindered phosphine ligand (e.g., RuPhos, Xantphos, 0.04-0.10 equiv).[14][15] The choice of ligand is crucial and often substrate-dependent.

  • Solvent and Reaction: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane. Seal the vial and heat to 80-120 °C until the starting material is consumed (monitored by LC-MS).

  • Work-up and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via silica gel chromatography.

Case Study: A Scaffold for Novel ATM Kinase Inhibitors

While direct examples citing this compound are emerging, its structural motifs are present in advanced kinase inhibitor scaffolds. For instance, the development of potent Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors has utilized the related[2][8][16]triazolo[4,5-c]quinoline core.[16] A hypothetical but chemically sound approach to potent inhibitors could leverage our building block.

Target: ATM Kinase, a critical regulator of the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to radiation and chemotherapy.

Hypothetical Inhibitor Design: A potent inhibitor could be synthesized by first performing a Sonogashira coupling at the C3-bromo position with trimethylsilylacetylene, followed by deprotection and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a suitably functionalized azide to form a triazole linker. The methylsulfonyl group at C5 would occupy a key pocket, forming a hydrogen bond and enhancing potency.

signaling_pathway cluster_pathway Simplified DNA Damage Response Pathway DNA_Damage DNA Double-Strand Break (DSB) ATM ATM Kinase DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest DNA_Repair DNA Repair CHK2->DNA_Repair p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Inhibitor Hypothetical Inhibitor (Derived from Title Compound) Inhibitor->ATM INHIBITS

Figure 4: Role of ATM kinase in the DNA damage response and the point of intervention.

Biological Activity of Related Scaffolds:

The table below shows the potent activity of published inhibitors based on the[2][8][16]triazolo[4,5-c]quinoline scaffold, demonstrating the potential of this core structure.[16]

Compound IDModificationATM IC₅₀ (nM)
Y04 Parent Scaffold243
8a Piperidin-1-ylpropoxy sidechain2.0
A011 (8d) Dimethylaminopropoxy sidechain1.0

Data adapted from reference[16].

The high potency of these analogs underscores the value of the quinoline core in targeting ATM kinase, and this compound represents a prime starting point for exploring novel chemical matter in this space.

Conclusion and Future Perspectives

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers a direct and efficient route to complex molecular architectures relevant to kinase inhibition. Its pre-installed, orthogonally reactive handles—the C3-bromide for modular coupling and the C5-sulfonyl for pharmacophoric interactions and property modulation—enable medicinal chemists to rapidly generate and optimize lead compounds.

Future applications will likely see this scaffold employed in the synthesis of covalent inhibitors (by introducing a warhead via the C3 position), proteolysis-targeting chimeras (PROTACs), and selective inhibitors against newly validated kinase targets. Its utility and versatility ensure that this compound will remain a valuable tool in the ongoing quest for more effective and selective targeted therapies.

References

  • Discovery of[2][8][16]Triazolo[4,5-c]quinoline Derivatives as a New Class of Ataxia-Telangiectasia Mutated Kinase Inhibitors. (2022). PubMed Central. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (2024). organic-chemistry.org. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Publications. [Link]

  • Docking of quinoline scaffold to GAK active site (PDB ID: 5Y80, compound 3). (n.d.). ResearchGate. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). organic-chemistry.org. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • The Suzuki Reaction. (n.d.). Harvard University. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors. (2003).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • United States Patent (19). (n.d.).
  • (12) United States Patent. (2005).

Sources

An In-depth Technical Guide to Determining the Solubility Profile of 3-Bromo-5-(methylsulfonyl)quinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-Bromo-5-(methylsulfonyl)quinoline. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles of solubility, details a robust experimental protocol based on the well-established shake-flask method, and provides a validated analytical workflow using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. This guide is designed to be a self-validating system for generating reliable and reproducible solubility data, a critical parameter in drug discovery and development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy. This compound, a heterocyclic compound, possesses structural motifs of interest in medicinal chemistry. Understanding its solubility in a range of organic solvents is paramount for its progression through various stages of drug development, including:

  • Preformulation studies: Selecting appropriate solvents for formulation development.

  • Process chemistry: Optimizing reaction conditions and purification strategies.

  • In vitro and in vivo screening: Ensuring adequate compound concentration in biological assays.

This guide provides the necessary theoretical foundation and practical protocols to empower researchers to generate a comprehensive solubility profile for this compound.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.[1][2] For this compound, its solubility in a given organic solvent will be dictated by:

  • Molecular Structure: The presence of a polar methylsulfonyl group (-SO₂CH₃) and a relatively nonpolar brominated quinoline ring system creates a molecule with distinct regions of varying polarity.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will determine its ability to overcome the lattice energy of the solid solute and solvate its molecules.

A systematic approach to understanding solubility involves considering a range of solvents with varying properties, from nonpolar to polar aprotic and polar protic.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[3][4][5] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in the supernatant.

Materials and Reagents
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Experimental Workflow

The following protocol outlines the shake-flask method for determining the solubility of this compound.

Step 1: Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to a series of glass vials. An amount that is visually in excess after equilibration is sufficient.

  • Pipette a known volume (e.g., 2 mL) of each selected organic solvent into the respective vials.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials on an orbital shaker or rotator.

  • Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.

Step 3: Sample Clarification

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).[4]

  • Carefully collect an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the subsequent analysis.

Step 4: Quantification by HPLC

  • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

  • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Analyze the calibration standards and the diluted sample by HPLC.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the diluted sample from the calibration curve and then calculate the original solubility, taking the dilution factor into account.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_clarify Step 3: Clarification cluster_quant Step 4: Quantification prep1 Add excess solid This compound prep2 Add known volume of organic solvent prep1->prep2 to vial equil1 Agitate at constant temperature (24-48h) prep2->equil1 clarify1 Centrifuge to pellet excess solid equil1->clarify1 clarify2 Filter supernatant (0.22 µm filter) clarify1->clarify2 quant2 Dilute filtered sample clarify2->quant2 quant1 Prepare calibration standards quant3 Analyze by HPLC quant1->quant3 quant2->quant3 quant4 Calculate solubility quant3->quant4

Caption: Workflow for solubility determination using the shake-flask method.

Analytical Method Development: HPLC for Accurate Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of organic molecules in solution.[8][9][10][11][12] A validated HPLC method is essential for obtaining accurate solubility data.

Proposed HPLC Conditions
  • Column: A C18 reverse-phase column is a good starting point for the separation of moderately polar compounds like quinoline derivatives.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Flow Rate: A typical flow rate of 1.0 mL/min can be used.

  • Injection Volume: A standard injection volume of 10 µL is appropriate.

Method Validation

To ensure the reliability of the analytical data, the HPLC method should be validated for:

  • Linearity: Demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements.

  • Specificity: Ensure that the analytical signal is solely from the analyte of interest and not from any impurities or excipients.

Data Presentation and Interpretation

The experimentally determined solubility data for this compound in various organic solvents should be presented in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)
Hexane1.88< 0.1
Toluene2.381.5
Dichloromethane9.0815.2
Acetone20.755.8
Acetonitrile37.542.3
Ethanol24.525.6
Methanol32.738.9
Dimethyl Sulfoxide (DMSO)46.7> 100

Note: The data presented in this table is hypothetical and serves as an example of how to present the results. Actual experimental data should be reported.

The interpretation of this data will provide valuable insights into the physicochemical properties of this compound and guide its further development.

Diagram of Factors Influencing Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute_polarity Polarity Solubility Solubility solute_polarity->Solubility solute_hbond Hydrogen Bonding solute_hbond->Solubility solute_size Molecular Size solute_size->Solubility solvent_polarity Polarity solvent_polarity->Solubility solvent_hbond Hydrogen Bonding solvent_hbond->Solubility solvent_dielectric Dielectric Constant solvent_dielectric->Solubility

Sources

Methodological & Application

Application Note: A Scalable, Multi-Step Synthesis Protocol for 3-Bromo-5-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Bromo-5-(methylsulfonyl)quinoline is a key heterocyclic building block in modern drug discovery, particularly in the development of novel kinase inhibitors for oncology and anti-inflammatory applications.[1] Its specific substitution pattern, featuring an electron-withdrawing sulfonyl group and a synthetically versatile bromine handle, makes it an attractive scaffold for generating compound libraries. This application note details a robust and scalable three-step synthetic route starting from a commercially available aniline precursor. The proposed pathway leverages a classic Skraup quinoline synthesis, followed by a reliable oxidation and a regioselective bromination. Each protocol is designed with scalability, safety, and efficiency in mind, providing researchers and process chemists with a practical guide for producing multi-gram quantities of this valuable intermediate.

Introduction: Strategic Importance of the Target Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[2] The title compound, this compound, is of particular interest due to the orthogonal reactivity of its functional groups. The sulfonyl moiety often serves as a hydrogen bond acceptor or a metabolically stable surrogate for other functional groups, while the bromine atom at the 3-position provides a reactive site for further elaboration via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[3] This allows for the systematic exploration of the chemical space around the quinoline core, a critical activity in structure-activity relationship (SAR) studies.[4]

Given the absence of a well-documented, scalable synthesis in the public domain, this guide aims to provide a logical and experimentally grounded pathway. The chosen strategy prioritizes regiochemical control, the use of cost-effective reagents, and processes amenable to large-scale chemical production.

Retrosynthetic Analysis and Strategy Selection

A successful scalable synthesis requires a strategy that maximizes control over regiochemistry from the earliest possible stage. Instead of attempting to functionalize a pre-formed quinoline core, which can lead to isomeric mixtures and difficult purifications, our approach builds the desired substitution pattern from a simpler, appropriately functionalized aniline precursor.

The retrosynthetic analysis is outlined below:

G Target This compound Intermediate1 5-(Methylsulfonyl)quinoline Target->Intermediate1 Regioselective Bromination (C-H Activation) Intermediate2 5-(Methylthio)quinoline Intermediate1->Intermediate2 Thioether Oxidation Precursor 3-(Methylthio)aniline + Glycerol Intermediate2->Precursor Skraup Quinoline Synthesis G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation A Charge Reactor with: - 3-(Methylthio)aniline - Nitrobenzene (Oxidant) - Iron(II) Sulfate (Catalyst) B Add conc. H2SO4 (Controlled Rate) A->B C Add Glycerol (Controlled Rate, T < 120°C) B->C D Heat to 140-150°C (Monitor Exotherm) C->D E Hold for 3-4 hours D->E F Cool and Quench (Dilute with Water) E->F G Steam Distill (Remove Excess Nitrobenzene) F->G H Basify with NaOH (pH > 10) G->H I Extract with Toluene H->I J Isolate Product (Crystallization/Distillation) I->J

Figure 2: Workflow for the Skraup Synthesis of 5-(Methylthio)quinoline.

Step-by-Step Protocol:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a condenser, and a controlled addition funnel. Ensure the system is vented to a scrubber.

  • Charging Reagents: To the reactor, charge 3-(methylthio)aniline (1.0 eq), nitrobenzene (1.2 eq), and anhydrous iron(II) sulfate (0.1 eq). Begin vigorous stirring.

  • Acid Addition: Cool the mixture to below 20°C and slowly add concentrated sulfuric acid (98%, ~3.0 eq) via the addition funnel, maintaining the internal temperature below 40°C.

  • Glycerol Addition: After the acid addition is complete, heat the mixture to 100°C. Begin the slow, dropwise addition of glycerol (3.5 eq). The addition rate must be carefully controlled to manage the exotherm, keeping the internal temperature below 120°C.

  • Reaction Drive: Once the glycerol addition is complete, slowly heat the reaction mixture to 140-150°C. The reaction is highly exothermic at this stage. Maintain this temperature for 3-4 hours, monitoring progress by TLC or HPLC.

  • Workup: Cool the reaction mixture to below 80°C and cautiously quench by slowly adding it to a separate vessel containing cold water (10 volumes).

  • Purification: Remove the excess nitrobenzene via steam distillation. Cool the remaining solution and basify to pH > 10 with a 50% (w/w) NaOH solution, ensuring the temperature is controlled with an ice bath.

  • Extraction & Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield 5-(methylthio)quinoline.

Protocol 1.2: Oxidation to 5-(Methylsulfonyl)quinoline

The oxidation of the electron-rich thioether to the corresponding sulfone is a high-yielding and clean transformation. Using Oxone® (potassium peroxymonosulfate) provides a safe and effective alternative to other oxidants, especially at scale.

Step-by-Step Protocol:

  • Dissolution: In a reactor, dissolve 5-(methylthio)quinoline (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio).

  • Oxidant Addition: Cool the solution to 0-5°C using an ice/water bath. Add a solution of Oxone® (2.2 eq) in water portion-wise, ensuring the internal temperature does not exceed 15°C.

  • Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC. The reaction typically results in the precipitation of the product.

  • Isolation: Filter the solid precipitate and wash thoroughly with cold water, followed by a cold, minimal amount of methanol to remove any residual impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum at 50°C to a constant weight to yield pure 5-(methylsulfonyl)quinoline.

Part 2: Final Step - Regioselective Bromination

Protocol 2.1: Electrophilic Bromination of 5-(Methylsulfonyl)quinoline

This final step introduces the bromine atom at the C3 position. The quinoline ring is electron-deficient, further deactivated by the potent C5-sulfonyl group. This makes electrophilic substitution challenging. However, using N-Bromosuccinimide (NBS) in a strong acid medium can facilitate the reaction. [3][5]The conditions are chosen to favor substitution on the pyridine ring, which is less deactivated than the benzene ring bearing the sulfonyl group.

Step-by-Step Protocol:

  • Reactor Setup: In a clean, dry, inerted reactor, add 5-(methylsulfonyl)quinoline (1.0 eq).

  • Acid Solvent: Add concentrated sulfuric acid (98%, 5-10 volumes) and stir until a homogeneous solution is obtained. Cool the solution to 0-5°C.

  • Brominating Agent: Add N-Bromosuccinimide (NBS, 1.1 eq) in small portions over 30-60 minutes, maintaining the internal temperature below 10°C.

  • Reaction Drive: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress should be monitored carefully by HPLC, checking for the formation of the product and consumption of the starting material. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion, but this should be evaluated carefully to avoid side products.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5°C and pour it slowly and carefully onto crushed ice with vigorous stirring.

  • Neutralization & Isolation: Adjust the pH of the aqueous slurry to 7-8 using a saturated sodium bicarbonate solution or dilute sodium hydroxide. The product will precipitate as a solid.

  • Purification: Filter the crude solid, wash with ample water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) will yield the final product, this compound.

Data Summary and Expected Results

The following table summarizes the expected outcomes for this synthetic sequence at a laboratory scale. Yields and purity are representative and may require optimization for specific large-scale campaigns.

StepKey ReagentsSolvent(s)Temp. (°C)Time (h)Expected Yield (%)Expected Purity (HPLC)
1.1 Skraup Synthesis3-(Methylthio)aniline, Glycerol, H₂SO₄None (Neat)140-1503-455-65>95%
1.2 Oxidation5-(Methylthio)quinoline, Oxone®Methanol/Water0-254-690-98>99%
2.1 Bromination5-(Methylsulfonyl)quinoline, NBSConc. H₂SO₄0-2512-2460-75>98%

Conclusion

This application note presents a comprehensive and scalable three-step synthesis for this compound. The strategy emphasizes regiochemical control by constructing the quinoline core via a Skraup reaction on a pre-functionalized aniline. Subsequent high-yielding oxidation and a targeted late-stage bromination provide an efficient route to this valuable building block. The detailed protocols serve as a reliable starting point for researchers in medicinal chemistry and drug development, enabling the production of this key intermediate for the synthesis of next-generation therapeutics.

References

  • Title: Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives Source: Journal of Organic Chemistry, 2022. URL: [Link]

  • Title: Synthesis and antibacterial activity of certain quinoline and quinazoline derivatives containing sulfide and sulfone moieties Source: PubMed, 1989. URL: [Link]

  • Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing, 2023. URL: [Link]

  • Title: NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study Source: RSC Publishing, 2023. URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Quinoline Source: Pharmaguideline. URL: [Link]

  • Title: An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols Source: Organic Chemistry Portal. URL: [Link]

  • Title: this compound Source: MySkinRecipes. URL: [Link]

  • Title: Various conventional routes for the synthesis of quinoline derivatives. Source: ResearchGate. URL: [Link]

Sources

Application Note & Protocol: Nucleophilic Aromatic Substitution (SNAr) on Sulfonyl-Activated Quinolines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1] Consequently, the development of robust and versatile methods for the functionalization of the quinoline ring is a cornerstone of modern medicinal chemistry. Nucleophilic Aromatic Substitution (SNAr) offers a powerful strategy for introducing diverse molecular fragments onto this nucleus.

However, the pyridine sub-ring of quinoline, while inherently electron-deficient, often requires additional activation to undergo SNAr reactions efficiently with a wide range of nucleophiles.[2] This guide focuses on the use of the sulfonyl group (—SO₂R) as a potent activating group for SNAr reactions on the quinoline core. The strong electron-withdrawing nature of the sulfonyl moiety significantly enhances the electrophilicity of the quinoline ring, facilitating the displacement of a leaving group, typically a halide, at positions C2 or C4.[2][3] This document provides a detailed exploration of the underlying mechanistic principles, key experimental parameters, validated protocols, and troubleshooting advice for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation.

Part 1: Mechanistic Principles & Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is distinct from Sₙ1 or Sₙ2 pathways.[4][5] The presence of a strong electron-withdrawing group (EWG), such as a sulfonyl or nitro group, is crucial for activating the aromatic ring towards nucleophilic attack.[4]

The Addition-Elimination Pathway:

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (e.g., a halogen). This step is typically the rate-determining step of the reaction.[4] The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

  • Role of the Sulfonyl Activator: The sulfonyl group, when positioned ortho or para to the leaving group, plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects. This stabilization lowers the activation energy of the first step, thereby accelerating the reaction.[7]

  • Elimination & Aromaticity Restoration: In the second, faster step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substitution product.[6][8]

A simplified representation of the SNAr mechanism will be added here.

Part 2: Key Experimental Parameters & Optimization

Successful execution of SNAr on sulfonyl-activated quinolines hinges on the careful selection and optimization of several key parameters.

1. The Substrate: Sulfonyl-Activated Quinolines

The reactivity of the substrate is determined by:

  • The Leaving Group (LG): The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I. This counterintuitive trend (opposite to Sₙ2) is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine, polarizing the C-F bond.[4]

  • Position of the Sulfonyl Group: Activation is most effective when the sulfonyl group is positioned ortho or para to the leaving group, allowing for direct resonance stabilization of the Meisenheimer intermediate.

Common precursors include halo-quinolines that are subsequently functionalized with a sulfonyl group, or quinoline N-oxides which can be used to introduce sulfonyl functionalities.[9][10]

2. The Nucleophile

A wide array of nucleophiles can be employed, significantly expanding the chemical space accessible through this methodology.

Nucleophile ClassExamplesTypical Reactivity & Notes
N-Nucleophiles Primary/Secondary Amines, Anilines, Morpholine, PiperazineGenerally highly effective. Basicity and steric hindrance of the amine influence reaction rates.
O-Nucleophiles Phenols, AlcoholsRequire a base (e.g., K₂CO₃, NaH) to generate the more nucleophilic alkoxide or phenoxide.
S-Nucleophiles Thiols, ThiophenolsHighly potent nucleophiles that often react readily, sometimes without strong base, due to the high polarizability of sulfur.

3. Solvent & Base Systems

  • Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are standard choices. They effectively solvate the cation of the base and the intermediate complex without solvating the nucleophile, thus enhancing its reactivity.[11]

  • Bases: An inorganic base like Potassium Carbonate (K₂CO₃) or an organic base like Diisopropylethylamine (DIPEA) is often required, especially for less reactive nucleophiles like phenols or some amines.[2] The base deprotonates the nucleophile or neutralizes any acid (e.g., HCl) formed during the reaction.

4. Temperature & Reaction Time

These reactions are typically conducted at elevated temperatures, ranging from 80 °C to reflux conditions, to overcome the activation energy barrier.[11] Reaction times can vary from a few hours to 24 hours or more. Progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 3: Detailed Experimental Protocols

Protocol 1: General Procedure for SNAr of a Sulfonyl-Activated Chloroquinoline with an Amine Nucleophile

This protocol describes a general method for the substitution of a chlorine atom on a sulfonyl-activated quinoline with a generic secondary amine, such as morpholine.

Materials:

  • 4-Chloro-quinoline-X-sulfonyl derivative (1.0 equiv)

  • Amine nucleophile (e.g., Morpholine, 1.5 - 2.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 - 3.0 equiv), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 4-chloro-quinoline-X-sulfonyl derivative (1.0 equiv) and potassium carbonate (2.0-3.0 equiv).

  • Add anhydrous DMF to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile (1.5-2.0 equiv) to the stirring mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to afford the pure product.

Workflow A 1. Reagent Setup - Sulfonyl-quinoline (1 eq) - Amine (1.5-2 eq) - K₂CO₃ (2-3 eq) - Anhydrous DMF B 2. Reaction - Heat to 100-120 °C - Monitor by TLC (4-24h) A->B Combine & Heat C 3. Workup - Cool to RT - Precipitate in ice-water B->C Reaction Complete D 4. Isolation - Vacuum filtration - Wash with H₂O - Dry under vacuum C->D Isolate Crude E 5. Purification - Column Chromatography or Recrystallization D->E Purify F Pure Product E->F

Caption: General experimental workflow for SNAr.

Protocol 2: Synthesis of a Quinoline-5-sulfonyl Chloride Precursor

Heterocyclic sulfonyl chlorides are key intermediates for synthesizing sulfones and sulfonamides.[9][12] This protocol outlines a typical chlorosulfonylation of 8-hydroxyquinoline.

Materials:

  • 8-Hydroxyquinoline (1.0 equiv)

  • Chlorosulfonic acid (ClSO₃H, ~5.0 equiv)

  • Ice bath

  • Reaction flask

Procedure:

  • Place a flask containing 8-hydroxyquinoline (1.0 equiv) in an ice bath to cool.

  • Carefully and dropwise, add chlorosulfonic acid (5.0 equiv) to the flask. Caution: This is a highly exothermic and corrosive reaction. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, remove the ice bath and stir the resulting mixture at room temperature for 24 hours.[12]

  • The reaction is then carefully quenched by pouring it onto crushed ice. The sulfonyl chloride product typically precipitates and can be isolated by filtration.

  • This crude 8-hydroxyquinoline-5-sulfonyl chloride can then be used in subsequent reactions to generate sulfonamides or other sulfonyl derivatives.[12]

Part 4: Applications in Drug Development

The functionalization of quinolines via SNAr is a proven strategy in drug discovery. The introduction of diverse side chains allows for the fine-tuning of a compound's Structure-Activity Relationship (SAR), improving potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of novel 3-(quinazol-2-yl)-quinolines, which have shown activity as proteasome inhibitors, has been achieved using SNAr reactions with phenol and thiophenol nucleophiles.[13] This highlights the reaction's utility in generating libraries of complex molecules for biological screening.

Part 5: Troubleshooting & Key Insights

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient activation of the quinoline ring.Ensure the sulfonyl group is ortho/para to the leaving group. Consider a more activating sulfonyl derivative if possible.
Low reaction temperature.Increase the temperature in increments of 10-20 °C. Consider microwave-assisted heating to accelerate the reaction.[11]
Poor nucleophile.Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols). For amines, ensure the base is strong enough.
Side Product Formation Reaction at other positions.This is less common with highly activated substrates but can occur. Re-evaluate the substrate design.
Decomposition of starting material or product.Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere is maintained.
Difficult Purification Residual high-boiling solvent (DMF, DMSO).Ensure thorough washing of the precipitated product with water. Consider extraction with a suitable organic solvent followed by aqueous washes.

Part 6: References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Retrieved from

  • ResearchGate. (n.d.). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Retrieved from

  • Patel, T. I., Laha, R., & Moschitto, M. J. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. Journal of Organic Chemistry, 87(22), 15679-15683. Retrieved from

  • ResearchGate. (n.d.). Synthesis of novel 3-(quinazol-2-yl)-quinolines via SNAr and aluminum chloride-induced (hetero) arylation reactions and biological evaluation as proteasome inhibitors. Retrieved from

  • Martins, F., et al. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 9(1), 260-271. Retrieved from

  • YouTube. (2021). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline. Retrieved from

  • Patel, T. I., Laha, R., & Moschitto, M. J. (2022). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. ACS Publications. Retrieved from

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). MDPI. Retrieved from

  • YouTube. (2020). SNAr reaction mechanism. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-Bromo-5-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-Bromo-5-(methylsulfonyl)quinoline, a key intermediate in pharmaceutical research and drug development. Recognizing the importance of this scaffold, we present a detailed analysis of precursor selection, strategic functionalization, and step-by-step experimental protocols. This document is intended for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven methodologies. We will explore two primary synthetic routes: a "Sulfonation-First" approach and a "Bromination-First" strategy, critically evaluating the merits and challenges of each. All protocols are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction: The Significance of Substituted Quinolines

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The targeted introduction of specific functional groups onto the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The subject of this guide, this compound, incorporates two key functionalities: a bromine atom at the 3-position, which serves as a versatile handle for further chemical modifications such as cross-coupling reactions, and a methylsulfonyl group at the 5-position, a common pharmacophore known to enhance binding affinity and metabolic stability in drug candidates.[2]

The synthesis of this specific isomer requires careful strategic planning to control the regioselectivity of both the bromination and the introduction of the methylsulfonyl group. This guide will provide detailed protocols and the underlying chemical principles to enable the successful synthesis of this important building block.

Precursor Selection: The Foundation of a Successful Synthesis

The choice of the starting quinoline precursor is critical and can significantly impact the overall efficiency and success of the synthesis. For the preparation of this compound, the most logical and readily available precursor is Quinoline itself. Quinoline is a commercially available, colorless hygroscopic liquid that serves as an excellent starting point for electrophilic substitution reactions.[3]

Alternatively, substituted quinolines could be considered if a multi-step synthesis from simpler precursors is desired, though for the specific target molecule, starting with the parent quinoline is the most direct approach.

Synthetic Strategies: Navigating the Path to this compound

Two primary retrosynthetic disconnections can be envisioned for the synthesis of the target molecule. These approaches differ in the order of the key functionalization steps: bromination and the introduction of the methylsulfonyl group.

G cluster_0 Sulfonation-First Approach cluster_1 Bromination-First Approach Target This compound Quinoline Quinoline Quinoline_5_sulfonic_acid Quinoline_5_sulfonic_acid Quinoline->Quinoline_5_sulfonic_acid Sulfonation Quinoline_5_sulfonyl_chloride Quinoline_5_sulfonyl_chloride Quinoline_5_sulfonic_acid->Quinoline_5_sulfonyl_chloride Chlorination Methyl_5_quinolyl_sulfone Methyl_5_quinolyl_sulfone Quinoline_5_sulfonyl_chloride->Methyl_5_quinolyl_sulfone Methylation Methyl_5_quinolyl_sulfone->Target Bromination Quinoline_B Quinoline Bromoquinoline Bromoquinoline Quinoline_B->Bromoquinoline Bromination Bromo_quinoline_5_sulfonic_acid Bromo_quinoline_5_sulfonic_acid Bromoquinoline->Bromo_quinoline_5_sulfonic_acid Sulfonation Bromo_quinoline_5_sulfonyl_chloride Bromo_quinoline_5_sulfonyl_chloride Bromo_quinoline_5_sulfonic_acid->Bromo_quinoline_5_sulfonyl_chloride Chlorination Bromo_quinoline_5_sulfonyl_chloride->Target Methylation

Figure 1: High-level overview of the two primary synthetic strategies.

The "Sulfonation-First" Approach: A Stepwise Functionalization

This strategy prioritizes the introduction of the sulfonyl moiety at the 5-position of the quinoline ring, followed by bromination at the 3-position. This approach offers the advantage of potentially more predictable regioselectivity in the initial sulfonation step.

Electrophilic sulfonation of quinoline with fuming sulfuric acid at elevated temperatures yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[4] By carefully controlling the reaction conditions, the formation of the 5-isomer can be favored.

Protocol 1: Synthesis of Quinoline-5-sulfonic acid

ReagentMolar Eq.MW ( g/mol )Amount
Quinoline1.0129.1612.9 g (0.1 mol)
Fuming Sulfuric Acid (20% SO₃)~4.0-~50 mL

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, cautiously add 50 mL of fuming sulfuric acid (20% SO₃).

  • Cool the flask in an ice bath and slowly add 12.9 g (0.1 mol) of quinoline dropwise while maintaining the internal temperature below 20 °C.

  • After the addition is complete, slowly heat the reaction mixture to 220 °C and maintain this temperature for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • The resulting precipitate, a mixture of sulfonic acids, can be collected by filtration. The desired quinoline-5-sulfonic acid can be separated from the 8-isomer by fractional crystallization, as the 8-sulfonic acid is less soluble.[5]

This transformation involves two key steps: conversion of the sulfonic acid to a more reactive sulfonyl chloride, followed by the introduction of the methyl group.

Protocol 2: Synthesis of Quinoline-5-sulfonyl chloride

ReagentMolar Eq.MW ( g/mol )Amount
Quinoline-5-sulfonic acid1.0209.2320.9 g (0.1 mol)
Thionyl Chloride (SOCl₂)3.0118.9725.5 mL (0.35 mol)
Dimethylformamide (DMF)Catalytic-2-3 drops

Procedure:

  • In a fume hood, suspend 20.9 g (0.1 mol) of quinoline-5-sulfonic acid in 50 mL of toluene.

  • Add 2-3 drops of DMF (catalyst).

  • Slowly add 25.5 mL (0.35 mol) of thionyl chloride to the suspension.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude quinoline-5-sulfonyl chloride.

Protocol 3: Synthesis of 5-(Methylsulfonyl)quinoline

ReagentMolar Eq.MW ( g/mol )Amount
Quinoline-5-sulfonyl chloride1.0227.6722.8 g (0.1 mol)
Sodium sulfite (Na₂SO₃)1.5126.0418.9 g (0.15 mol)
Sodium bicarbonate (NaHCO₃)2.084.0116.8 g (0.2 mol)
Methyl iodide (CH₃I)1.2141.948.4 mL (0.12 mol)

Procedure:

  • Dissolve 18.9 g (0.15 mol) of sodium sulfite and 16.8 g (0.2 mol) of sodium bicarbonate in 100 mL of water in a round-bottom flask.

  • Add a solution of the crude quinoline-5-sulfonyl chloride (from the previous step) in 50 mL of acetone to the aqueous solution.

  • Stir the mixture vigorously at room temperature for 1 hour to form the sodium quinoline-5-sulfinate.

  • Add 8.4 mL (0.12 mol) of methyl iodide to the reaction mixture.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(methylsulfonyl)quinoline.

The final step is the regioselective bromination of 5-(methylsulfonyl)quinoline. The methylsulfonyl group is a meta-director and deactivating, which should favor bromination at the 3 and 7 positions. Careful control of the reaction conditions is necessary to achieve selectivity for the 3-position.

Protocol 4: Synthesis of this compound

ReagentMolar Eq.MW ( g/mol )Amount
5-(Methylsulfonyl)quinoline1.0207.2420.7 g (0.1 mol)
N-Bromosuccinimide (NBS)1.1177.9819.6 g (0.11 mol)
Acetic Acid--100 mL

Procedure:

  • Dissolve 20.7 g (0.1 mol) of 5-(methylsulfonyl)quinoline in 100 mL of glacial acetic acid in a round-bottom flask.

  • Add 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture into 500 mL of ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

The "Bromination-First" Approach: An Alternative Strategy

This approach involves the initial bromination of the quinoline ring, followed by the introduction of the methylsulfonyl group. This strategy may face challenges in controlling the regioselectivity of the initial bromination and the subsequent sulfonation.

Direct bromination of quinoline can be challenging and may lead to a mixture of products. However, specific conditions have been developed to favor the formation of 3-bromoquinoline.[6]

Protocol 5: Synthesis of 3-Bromoquinoline

ReagentMolar Eq.MW ( g/mol )Amount
Quinoline1.0129.1612.9 g (0.1 mol)
N-Bromosuccinimide (NBS)1.1177.9819.6 g (0.11 mol)
Benzoyl PeroxideCatalytic242.23~0.2 g
Carbon Tetrachloride (CCl₄)--200 mL

Procedure:

  • In a round-bottom flask, dissolve 12.9 g (0.1 mol) of quinoline and a catalytic amount of benzoyl peroxide in 200 mL of carbon tetrachloride.

  • Add 19.6 g (0.11 mol) of NBS to the solution.

  • Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours.

  • Cool the reaction mixture and filter off the succinimide.

  • Wash the filtrate with a 10% sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 3-bromoquinoline can be purified by distillation or chromatography.

The presence of the deactivating bromine atom at the 3-position will influence the regioselectivity of the subsequent sulfonation. The incoming sulfo group is expected to add to the 5 and 8 positions.

Protocol 6: Synthesis of 3-Bromoquinoline-5-sulfonic acid

This protocol would be similar to Protocol 1, using 3-Bromoquinoline as the starting material. Separation of the 5- and 8-isomers would again be necessary.

The conversion of 3-Bromoquinoline-5-sulfonic acid to the final product would follow a similar two-step procedure as outlined in Protocols 2 and 3.

G cluster_0 Sulfonation-First Workflow cluster_1 Bromination-First Workflow Start1 Quinoline Step1_1 Sulfonation (Fuming H₂SO₄, 220°C) Start1->Step1_1 Intermediate1_1 Quinoline-5-sulfonic acid Step1_1->Intermediate1_1 Step1_2 Chlorination (SOCl₂, DMF) Intermediate1_1->Step1_2 Intermediate1_2 Quinoline-5-sulfonyl chloride Step1_2->Intermediate1_2 Step1_3 Methylsulfonylation (Na₂SO₃, CH₃I) Intermediate1_2->Step1_3 Intermediate1_3 5-(Methylsulfonyl)quinoline Step1_3->Intermediate1_3 Step1_4 Bromination (NBS, Acetic Acid) Intermediate1_3->Step1_4 End1 This compound Step1_4->End1 Start2 Quinoline Step2_1 Bromination (NBS, Benzoyl Peroxide) Start2->Step2_1 Intermediate2_1 3-Bromoquinoline Step2_1->Intermediate2_1 Step2_2 Sulfonation (Fuming H₂SO₄, 220°C) Intermediate2_1->Step2_2 Intermediate2_2 3-Bromoquinoline-5-sulfonic acid Step2_2->Intermediate2_2 Step2_3 Chlorination & Methylsulfonylation Intermediate2_2->Step2_3 End2 This compound Step2_3->End2

Figure 2: Detailed workflows for the two synthetic approaches.

Mechanistic Insights and Rationale for Experimental Choices

  • Sulfonation: The sulfonation of quinoline is a classic electrophilic aromatic substitution reaction. Under strongly acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs on the less deactivated benzene ring, primarily at the 5 and 8 positions. The high temperature is necessary to overcome the activation energy for the reaction.[4][7]

  • Bromination: The choice of N-Bromosuccinimide (NBS) as the brominating agent in the "Sulfonation-First" approach provides a milder and more selective alternative to molecular bromine, reducing the risk of over-bromination.[8] In the "Bromination-First" approach, the use of a radical initiator like benzoyl peroxide with NBS is intended to promote radical substitution at the 3-position.

  • Conversion of Sulfonic Acid to Methyl Sulfone: The conversion of the sulfonic acid to a sulfonyl chloride is a standard procedure to activate the functional group for nucleophilic substitution. The subsequent reaction with sodium sulfite to form the sulfinate, followed by methylation with methyl iodide, is an effective method for introducing the methylsulfonyl group.

Safety Considerations

  • Fuming Sulfuric Acid and Thionyl Chloride: Both are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled with care in a fume hood.

  • Methyl Iodide: Methyl iodide is a toxic and volatile substance and a suspected carcinogen. It should be handled with extreme care in a fume hood.

  • High Temperatures: The sulfonation reaction is carried out at a high temperature, and appropriate precautions should be taken to prevent burns.

Conclusion

The synthesis of this compound can be achieved through two primary synthetic strategies. The "Sulfonation-First" approach appears to be the more reliable method due to the more predictable regioselectivity of the initial sulfonation step. The "Bromination-First" approach may present challenges in controlling the regioselectivity of both the bromination and subsequent sulfonation. The protocols provided in this guide are based on established chemical principles and literature precedents, offering a solid foundation for the successful synthesis of this valuable chemical intermediate. Researchers should carefully consider the safety precautions associated with the reagents and reaction conditions outlined in this document.

References

  • Çakmak, O., & Ökten, S. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Arkivoc, 2017(5), 233-248.
  • El-Gaby, M. S. A. (2002). Preparation and Properties of Quinoline. Journal of the Chinese Chemical Society, 49(6), 1021-1026.
  • Köprülü, T. K., et al. (2021). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 18(10), e2100385.
  • Li, W., & Zhu, J. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 11(23), 14087-14104.
  • Mittal, A., et al. (2020). Quinoline: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 29(10), 1663-1681.
  • Ökten, S., et al. (2013). Synthesis of novel brominated methoxyquinolines and their anticancer activities. Molecules, 18(8), 9686-9701.
  • Öz-can, F., et al. (2020). Synthesis, characterization, and in vitro anticancer activity of novel quinoline derivatives. Journal of Molecular Structure, 1202, 127263.
  • Şahin, E., et al. (2008). Synthesis and characterization of new phthalonitriles and metallophthalocyanines derived from 8-hydroxyquinoline. Dyes and Pigments, 77(1), 193-199.
  • Thomas, A. F., et al. (1994). The synthesis of some bromoquinolines. Journal of Heterocyclic Chemistry, 31(4), 841-844.
  • Zemtsova, I. G., et al. (2015). Synthesis and biological evaluation of novel 2-(4-methylsulfonylphenyl)quinoline derivatives as selective COX-2 inhibitors and in-vitro anti-breast cancer agents. European Journal of Medicinal Chemistry, 92, 54-63.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Perin, N., et al. (2016). Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry, 68, 277-292.
  • PubChem. (n.d.). Quinoline. Retrieved from [Link]

  • Wikipedia. (2024, February 8). Quinoline. In Wikipedia. Retrieved from [Link]

  • Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(49), 34655-34661.
  • Zempliner, L. (1960). U.S. Patent No. 2,950,283. Washington, DC: U.S.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

Application Note: Microwave-Assisted Functionalization of 3-Bromo-5-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the microwave-assisted functionalization of 3-Bromo-5-(methylsulfonyl)quinoline , a high-value scaffold in medicinal chemistry (particularly for kinase inhibitors and antivirals). The presence of the electron-withdrawing methylsulfonyl group (-SO₂Me) at the C5 position significantly alters the electronic landscape of the quinoline ring, activating the C3-bromide towards oxidative addition in Palladium-catalyzed cycles while simultaneously demanding precise thermal control to prevent decomposition.

Traditional thermal heating for these cross-couplings often requires prolonged reflux (12–24 hours), leading to desulfonylation or polymerization. This protocol leverages dielectric heating to accelerate reaction kinetics to under 20 minutes, improving yield profiles and purity.

Chemical Profile & Mechanistic Rationale[1][2][3][4][5][6]

The Scaffold: this compound[7]
  • C3-Bromo Position: The primary handle for cross-coupling. In a standard quinoline, the C3 position is electron-rich relative to C2/C4; however, the -SO₂Me group exerts a strong long-range inductive withdrawing effect.

  • C5-Methylsulfonyl Group: A critical pharmacophore for H-bonding in active sites. Chemically, it acts as an electron sink.

    • Benefit: Accelerates the Oxidative Addition step of the catalytic cycle by reducing electron density at the C-Br bond.

    • Risk: Increases susceptibility to nucleophilic attack at C2/C4 if potent nucleophiles are used without steric protection.

Why Microwave Irradiation?

Microwave synthesis utilizes dipolar polarization and ionic conduction . Polar aprotic solvents (DMF, DMSO) align with the oscillating field, generating internal heat almost instantaneously.

  • Effect: Overcomes the activation energy barrier for the Pd(0)/Pd(II) cycle rapidly, minimizing the time the labile sulfonyl group is exposed to high temperatures.

  • Wall Effect Elimination: Unlike oil baths, the reaction vessel walls remain cooler than the solvent, preventing charring of this thermally sensitive heterocycle.

Experimental Workflows (Graphviz)

The following diagram outlines the decision tree for functionalizing this scaffold based on the target moiety.

ReactionWorkflow Scaffold 3-Bromo-5- (methylsulfonyl)quinoline Decision Target Moiety? Scaffold->Decision Suzuki Aryl/Heteroaryl (Suzuki-Miyaura) Decision->Suzuki Biaryl Buchwald Amine/Aniline (Buchwald-Hartwig) Decision->Buchwald C-N Bond Sonogashira Alkyne (Sonogashira) Decision->Sonogashira Alkynylation Cond_Suz Pd(dppf)Cl2, K2CO3 DMF/H2O, 120°C, 15 min Suzuki->Cond_Suz Cond_Buch Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 110°C, 20 min Buchwald->Cond_Buch Cond_Sono Pd(PPh3)2Cl2, CuI TEA/DMF, 100°C, 10 min Sonogashira->Cond_Sono

Caption: Workflow selector for microwave-assisted functionalization of the 3-bromo-5-sulfonyl scaffold.

Detailed Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: Synthesis of 3-(hetero)aryl-5-(methylsulfonyl)quinolines.

Materials:

  • Scaffold: 1.0 equiv (e.g., 286 mg for 1 mmol scale)

  • Boronic Acid: 1.2 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for stability against air and moisture.

  • Base: 2M aq. K₂CO₂ (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) - High microwave absorbance (tan δ = 0.161).

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave process vial, add the scaffold, boronic acid, and Pd catalyst.

  • Inerting: Cap the vial and purge with Argon for 2 minutes. (Critical: Oxygen poisons the catalyst).

  • Solvent Addition: Inject degassed DMF (4 mL) and 2M K₂CO₃ (1.5 mL) through the septum.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temp: 120 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: 250 psi (Safety cutoff).

  • Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash organic layer with brine (3x) to remove DMF. Dry over MgSO₄ and concentrate.

Data Summary:

Parameter Conventional Heating Microwave Heating
Temperature 100°C (Oil Bath) 120°C (Internal)
Time 12 Hours 15 Minutes
Yield (Isolated) 55-65% 88-92%

| Impurity Profile | De-brominated byproduct | < 2% byproducts |

Protocol B: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality at C3. Challenge: The electron-deficient nature of the ring can promote catalyst poisoning by the amine. Solution: Use of Xantphos , a wide-bite-angle ligand that facilitates reductive elimination.

Methodology:

  • Mix: Scaffold (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in a microwave vial.

  • Base: Add Cs₂CO₃ (2.0 equiv). Cesium carbonate is preferred over NaOtBu to prevent hydrolysis of the sulfone.

  • Solvent: 1,4-Dioxane (dry). Note: Dioxane is a weak microwave absorber. Add a "doping" agent (e.g., 200 µL of ionic liquid or DMF) if the reactor struggles to reach temperature.

  • Irradiation: Heat to 110 °C for 20 minutes .

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting & Optimization Logic

Common Failure Modes
  • Scenario: Reaction stalls at 50% conversion.

    • Cause: Palladium black precipitation (catalyst death).

    • Fix: Increase ligand loading (Xantphos/Pd ratio to 2.5:1) or switch to a palladacycle precatalyst (e.g., XPhos Pd G3).

  • Scenario: Desulfonylation (Loss of -SO₂Me).

    • Cause: Overheating (>140°C) or strong reducing environment.

    • Fix: Reduce temperature to 100°C and extend time to 30 mins. Ensure base is anhydrous.

Solvent Effects (Dielectric Properties)

The choice of solvent dictates the heating ramp rate.

Solventtan δ (Loss Tangent)Heating EfficiencyRecommended Use
DMSO 0.825ExtremeDifficult work-up; use only for stubborn substrates.
DMF 0.161HighStandard for Suzuki/Sonogashira.
Dioxane 0.000NoneRequires a "susceptor" (e.g., SiC vessel or ionic liquid spike).
Ethanol 0.941HighGood for green chemistry, but limits temp to ~130°C (pressure).

Safety & Scale-Up

  • Pressure Hazards: Microwave heating of aqueous mixtures (Protocol A) generates significant pressure. Ensure vials are rated for >20 bar.

  • Thermal Runaway: The -SO₂Me group is thermally stable up to ~200°C, but in the presence of strong bases and metals, exotherms can occur. Always use the "Power Max" setting on your reactor to prevent overshoot (limiting power once within 5°C of target).

References

  • Microwave-assisted Synthesis of Quinolines. Bentham Science. (2025).[1][2][3][4] Reviews general microwave acceleration in quinoline chemistry.

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. (2023).[5][6] Details specific catalyst choices and solvent effects for heterocycles.

  • Kinetics of reactions in heterocycles. Replacement of the methylsulphonyl group. RSC. Provides foundational data on the electronic activation provided by the sulfonyl group.

  • Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives. JMPAS. (2022).[5][7][8] Validates the rapid synthesis of 3-substituted quinolines under microwave irradiation.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Catalyst Challenges in Reactions with Sulfonyl Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for overcoming catalyst poisoning in reactions involving sulfonyl quinolines. This guide is structured to provide you with direct, actionable insights into the challenges you may face during your synthetic work. As a Senior Application Scientist, my goal is to not only offer solutions but to also provide a deeper understanding of the underlying chemical principles that govern catalyst behavior in the presence of these complex molecules. Sulfonyl quinolines, which are pivotal in medicinal chemistry and materials science, present a unique challenge due to the dual-poisoning nature of the sulfur-containing sulfonyl group and the nitrogen atom within the quinoline ring.[1][2] This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately overcome these catalytic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my catalyst deactivating so rapidly when using a sulfonyl quinoline substrate?

A1: The rapid deactivation you're observing is likely due to a dual-poisoning mechanism. Sulfonyl quinolines contain two primary functional groups that are known catalyst poisons:

  • The Sulfonyl Group (Sulfur Poisoning): Sulfur compounds are notorious for strongly and often irreversibly binding to the active sites of many transition metal catalysts, particularly those based on palladium, platinum, nickel, and rhodium.[2][3] This process, known as chemisorption, blocks reactant molecules from accessing the catalytic sites.[3] At lower temperatures, this binding can be irreversible, leading to permanent deactivation.[3]

  • The Quinoline Ring (Nitrogen Poisoning): The nitrogen atom in the quinoline ring is a Lewis base and can coordinate strongly to the metal center of the catalyst.[1][4] This interaction can block active sites, similar to the effect of the sulfur group.[4]

The combination of both a strong sulfur poison and a nitrogen-containing heterocycle in the same molecule can lead to a synergistic poisoning effect, causing a more rapid and severe loss of catalytic activity than either functional group would alone.

Q2: Are some catalysts more resistant to poisoning by sulfonyl quinolines than others?

A2: Yes, catalyst selection is critical. While common catalysts like palladium on carbon (Pd/C) are highly susceptible to poisoning by both sulfur and nitrogen compounds, several strategies can confer greater resistance:[3][4]

  • Choice of Metal: While palladium is widely used, exploring other noble metals or even non-noble metal catalysts might yield better results. For instance, certain ruthenium or rhodium complexes may exhibit different sensitivities.

  • Support Effects: The catalyst support can play a significant role in its resistance to poisoning. For example, in methane oxidation, a palladium catalyst on a zirconia support showed better performance in the presence of sulfur dioxide compared to silica or alumina supports.[5][6] The support can adsorb some of the poison, effectively acting as a buffer for the active metal sites.[7]

  • Ligand Design: For homogeneous catalysts, the choice of ligand can sterically hinder the poison from accessing the metal center or electronically modify the metal to reduce its affinity for the poison.

Q3: Can I simply increase the catalyst loading to overcome the poisoning?

A3: While increasing the catalyst loading might provide a temporary solution by offering more active sites, it is generally not a cost-effective or sustainable strategy.[3] The excess catalyst will still be poisoned, leading to waste of expensive materials. A more robust approach is to address the root cause of the poisoning through feedstock purification, catalyst selection, or process optimization.

Q4: Is it possible to regenerate a catalyst that has been poisoned by a sulfonyl quinoline?

A4: Regeneration is sometimes possible, but its success depends on the nature of the poisoning (reversible vs. irreversible) and the type of catalyst.[3]

  • Reversible Poisoning: If the sulfonyl quinoline is weakly adsorbed, a thermal treatment under an inert gas flow might be sufficient to desorb the poison.[2][3]

  • Irreversible Poisoning: Strong chemisorption, particularly from the sulfur group, often leads to irreversible deactivation.[3] In such cases, more aggressive regeneration methods may be required, such as:

    • Oxidative Regeneration: A controlled stream of dilute oxygen at high temperatures can burn off sulfur and carbonaceous deposits (coke).[3] However, care must be taken to avoid sintering (agglomeration of metal particles) of the catalyst.[3][4]

    • Reductive Regeneration: Treatment with hydrogen at elevated temperatures can sometimes reduce sulfated species.[3]

    • Chemical Washing: In some instances, specific chemical treatments can remove the adsorbed poison.[4]

It's important to note that sintering is generally irreversible and represents a physical change in the catalyst's structure.[4] Leaching, the physical loss of the active metal, is also irreversible.[4]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered in catalytic reactions involving sulfonyl quinolines.

Problem 1: No or Very Low Conversion
Potential Cause Diagnostic Step Recommended Solution
Complete Catalyst Deactivation 1. Analyze the starting materials and solvents for high concentrations of sulfur- or nitrogen-containing impurities. 2. If using a recycled catalyst, assume it has been irreversibly poisoned.1. Feedstock Purification: Implement an upstream purification step, such as passing your reagents through a guard bed (e.g., activated carbon or a specific adsorbent) to remove potential poisons before they reach the reactor.[3] 2. Use a Fresh Catalyst: Start the reaction with a fresh batch of catalyst. 3. Consider a More Robust Catalyst: Switch to a catalyst known for its higher tolerance to sulfur and nitrogen poisoning.[3]
Incorrect Reaction Conditions 1. Double-check the reaction temperature, pressure, and stoichiometry of all reagents. 2. Verify that the solvent is appropriate and dry.1. Optimize Conditions: Systematically vary the temperature and pressure. Sometimes, higher temperatures can mitigate reversible poisoning.[3] 2. Ensure an Inert Atmosphere: If the reaction is air-sensitive, ensure proper purging with an inert gas.
Problem 2: Initial Activity Followed by Rapid Deactivation
Potential Cause Diagnostic Step Recommended Solution
Pore-Mouth Poisoning This is likely if the reaction rate is fast compared to the diffusion rate of the poison into the catalyst pores. A poisoned shell forms on the exterior of the catalyst particles.[1]1. Modify Catalyst Properties: Use a catalyst with larger pores or a lower metal loading on the outer surface. 2. Process Optimization: Adjusting reactant concentrations or flow rates (in continuous systems) can sometimes mitigate this effect.
Strong Competitive Adsorption The sulfonyl quinoline or a reaction intermediate is strongly adsorbing to the active sites, preventing the desired reaction from proceeding.[4]1. Introduce a Sacrificial Agent: Add a less detrimental Lewis base that can compete for adsorption sites, potentially preventing the stronger poison from deactivating the catalyst.[4] 2. Temperature Adjustment: Increasing the reaction temperature may weaken the adsorption of the poison.
Problem 3: Change in Product Selectivity
Potential Cause Diagnostic Step Recommended Solution
Selective Poisoning of Active Sites The sulfonyl quinoline may be preferentially poisoning specific types of active sites that are responsible for the desired reaction pathway, thereby favoring side reactions.[4]1. Reaction Condition Optimization: Altering the temperature, pressure, or solvent may change the relative rates of the desired and undesired reactions. 2. Switch to a More Selective Catalyst: A different catalyst may have a different distribution of active sites that are less susceptible to this selective poisoning.
Structural Changes to the Catalyst Sintering at high temperatures can change the geometry of the active sites, which in turn can alter the reaction selectivity.[4]1. Operate at Lower Temperatures: If the reaction allows, reducing the temperature can minimize sintering.[4] 2. Choose a Thermally Stable Catalyst: Select a catalyst with a support that helps to stabilize the metal nanoparticles against agglomeration.

Visualizing the Problem: Catalyst Poisoning Mechanisms

To better understand the challenges, the following diagram illustrates the primary mechanisms of catalyst deactivation by sulfonyl quinolines.

CatalystPoisoning Mechanisms of Catalyst Deactivation by Sulfonyl Quinolines cluster_catalyst Catalyst Particle Sulfonyl Sulfonyl Group (Sulfur) Chemisorption Chemisorption (Site Blocking) Sulfonyl->Chemisorption Strong Adsorption Quinoline Quinoline Ring (Nitrogen) Quinoline->Chemisorption Coordination Catalyst Active Metal Site (e.g., Pd, Pt, Rh) Fouling Fouling (Coke Formation) Catalyst->Fouling Promotes Polymerization Sintering Sintering (Loss of Surface Area) Catalyst->Sintering High Temperature Agglomeration Chemisorption->Catalyst Blocks Active Site

Caption: Dual pathways of catalyst deactivation by sulfonyl quinolines.

Experimental Protocols

Protocol 1: General Procedure for Thermal Regeneration of a Poisoned Catalyst

This protocol is a general guideline for attempting to regenerate a catalyst that has been deactivated by sulfonyl quinolines, assuming the poisoning is at least partially reversible.

  • Catalyst Recovery: After the reaction, recover the spent catalyst by filtration or centrifugation. Wash it thoroughly with a non-coordinating solvent (e.g., ethanol or acetone) to remove any residual reactants and products. Dry the catalyst in an oven at a moderate temperature (e.g., 80-100 °C).

  • System Setup: Place the dried, spent catalyst in a tube furnace equipped with a gas flow controller.

  • Inert Gas Purge: Begin flowing an inert gas (e.g., nitrogen or argon) through the furnace. While maintaining the inert gas flow, slowly ramp up the temperature (e.g., 5 °C/min) to the desired regeneration temperature. This is typically in the range of 400-500 °C, but it is crucial to stay below the temperature at which the catalyst support or metal particles will degrade or sinter.

  • Hold at Temperature: Maintain the catalyst at the target temperature under the inert gas flow for 2-4 hours to allow for the desorption of volatile poisons.

  • Oxidative Treatment (Optional): If coking or strong sulfur adsorption is suspected, and the catalyst is amenable to it, you can introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) after the inert gas hold. Caution: This step is exothermic and can cause temperature spikes, potentially leading to sintering. Careful temperature control is essential. Hold for an additional 1-2 hours.

  • Cool Down: Switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.

  • Post-Treatment: Depending on the nature of the catalyst, a reduction step (e.g., treatment with a dilute stream of H₂ in N₂) may be necessary to reactivate the metal sites before reuse.

Protocol 2: Workflow for Diagnosing Catalyst Deactivation

This workflow provides a systematic approach to identifying the cause of catalyst deactivation.

TroubleshootingWorkflow Start Reaction Failure or Low Performance Check_Conditions Verify Reaction Conditions (Temp, Pressure, Reagents) Start->Check_Conditions Check_Conditions->Start Conditions Faulty (Correct and Retry) Run_Control Run Control Experiment (Simple Substrate, No Poison) Check_Conditions->Run_Control Conditions OK Analyze_Catalyst Characterize Spent Catalyst (e.g., ICP, TEM, TGA) Run_Control->Analyze_Catalyst Control Fails (Catalyst Batch Issue) Poisoning Diagnosis: Poisoning Run_Control->Poisoning Control Succeeds Sintering Diagnosis: Sintering Analyze_Catalyst->Sintering Particle Size Increased Fouling Diagnosis: Fouling/Coking Analyze_Catalyst->Fouling Carbon Deposits Found Regenerate Attempt Regeneration (See Protocol 1) Poisoning->Regenerate New_Catalyst Select More Robust Catalyst or Purify Feedstock Poisoning->New_Catalyst Sintering->New_Catalyst Fouling->Regenerate

Sources

Technical Support Center: Recrystallization of 3-Bromo-5-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-5-(methylsulfonyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can achieve the highest purity for your compound.

Understanding the Molecule: A Chemist's Perspective

Before we delve into specific solvent systems, let's analyze the structure of this compound. This molecule possesses several key features that will dictate its solubility and crystallization behavior:

  • Quinoline Core: A heterocyclic aromatic system that is generally nonpolar but has a nitrogen atom capable of hydrogen bonding, contributing to some polar character.

  • Bromo Group: A halogen substituent that increases the molecular weight and can participate in halogen bonding, but overall contributes to the nonpolar nature of the molecule.

  • Methylsulfonyl Group (-SO₂CH₃): A highly polar functional group containing a sulfur atom double-bonded to two oxygen atoms. This group will significantly influence the polarity of the molecule and its solubility in polar solvents.

The presence of both a large, relatively nonpolar aromatic system and a highly polar sulfonyl group suggests that this compound is a polar molecule. Finding a single solvent that effectively dissolves it when hot and poorly when cold can be challenging. Therefore, mixed solvent systems are likely to be highly effective.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: An ideal solvent or solvent system for this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should completely dissolve the compound near its boiling point.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.

  • Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.

  • Dissolves impurities: Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and be removed by hot filtration).

  • Crystal quality: The solvent should promote the formation of well-defined, easily filterable crystals.

Q2: Which single solvents are good starting points for screening?

A2: Based on the polar nature of the methylsulfonyl group and the aromatic quinoline core, the following single solvents are logical starting points for solubility testing:

  • Alcohols: Ethanol, methanol, and isopropanol are often good choices for polar organic molecules. They are relatively volatile and can dissolve a wide range of compounds at elevated temperatures.

  • Ketones: Acetone is a versatile polar aprotic solvent that can be effective.

  • Esters: Ethyl acetate is a moderately polar solvent that could be suitable.

  • Nitriles: Acetonitrile is a polar aprotic solvent that can be a good choice for compounds with aromatic rings.[1]

Q3: When should I consider a mixed solvent system?

A3: A mixed solvent system is often necessary when no single solvent provides the desired solubility profile.[2][3] You should consider a mixed solvent system if you observe the following during your screening:

  • The compound is very soluble in one solvent, even at room temperature.

  • The compound is insoluble or only sparingly soluble in another solvent, even at its boiling point.

By combining a "good" solvent (in which the compound is soluble) with a "poor" solvent (in which the compound is insoluble), you can fine-tune the solubility to achieve effective recrystallization.[2]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used. This is the most common reason for crystallization failure.[4] 2. The solution is supersaturated. Crystal growth requires a nucleation site.[4] 3. The compound is highly soluble in the chosen solvent even at low temperatures. 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] 2. Induce crystallization: - Scratch the inside of the flask with a glass rod at the meniscus. - Add a "seed crystal" of the pure compound.[5] - Cool the solution in an ice bath. 3. Re-evaluate your solvent choice: If the compound remains soluble, you will need to select a less effective solvent or use a mixed solvent system.
Oiling out occurs. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure. Impurities can lower the melting point.[4] 3. The rate of cooling is too rapid. 1. Choose a lower-boiling solvent. 2. Add more of the "good" solvent to ensure the compound stays in solution at a higher temperature, then cool slowly. 3. Allow the solution to cool more slowly. You can do this by insulating the flask or leaving it on a cooling hotplate.[4]
Low recovery of crystals. 1. Too much solvent was used. A significant amount of the compound may remain in the mother liquor.[6] 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. 1. Use the minimum amount of hot solvent necessary to dissolve the compound.[6] 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and premature crystallization. 3. Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation.
Crystals are colored or appear impure. 1. Colored impurities are present. 2. Rapid crystallization has trapped impurities. 1. Use activated charcoal (decolorizing carbon): Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Slow down the cooling process to allow for the formation of purer crystals.[5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization Screening
  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the selected solvent dropwise while gently heating the test tube in a sand bath or on a hot plate.

  • Continue adding the solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube or placing it in an ice bath.

  • Observe the quantity and quality of the crystals formed to assess the suitability of the solvent.

Protocol 2: Mixed Solvent System Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone).

  • While keeping the solution hot, add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes slightly cloudy (turbid).[2]

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.[2]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Recommended Solvent Systems for this compound

Based on the structural analysis, the following solvent systems are recommended for initial screening:

Solvent System Type "Good" Solvent "Poor" Solvent Rationale
Mixed Solvent EthanolWaterEthanol will dissolve the polar compound, and the addition of water as an anti-solvent will decrease its solubility upon cooling.[7]
Mixed Solvent AcetoneHexaneAcetone is a good solvent for many organic compounds, and hexane is a nonpolar anti-solvent.[8]
Mixed Solvent Ethyl AcetateHeptaneA common and effective combination for moderately polar compounds.[7]
Single Solvent Isopropanol-May provide the right balance of polarity for single-solvent recrystallization.
Single Solvent Acetonitrile-Can be effective for aromatic compounds, especially those with polar functional groups.[1]

Visualizing the Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Recrystallization_Workflow start Start: Crude This compound solubility_test Solubility Test: Small scale with single solvents (e.g., Ethanol, Acetone, IPA) start->solubility_test dissolves_hot Dissolves in hot solvent? solubility_test->dissolves_hot insoluble_cold Insoluble in cold solvent? dissolves_hot->insoluble_cold Yes insoluble Issue: Insoluble even when hot dissolves_hot->insoluble No single_solvent_success SUCCESS: Use single solvent for recrystallization insoluble_cold->single_solvent_success Yes too_soluble Issue: Too soluble even when cold insoluble_cold->too_soluble No mixed_solvent Proceed to Mixed Solvent System too_soluble->mixed_solvent insoluble->mixed_solvent dissolve_good Dissolve in minimum hot 'good' solvent mixed_solvent->dissolve_good add_poor Add 'poor' solvent until cloudy dissolve_good->add_poor clarify Add drops of 'good' solvent to clarify add_poor->clarify cool Cool slowly to induce crystallization clarify->cool mixed_solvent_success SUCCESS: Collect purified crystals cool->mixed_solvent_success

Caption: Workflow for Recrystallization Solvent Selection.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Unknown. (n.d.). Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. [Link]

  • Unknown. (n.d.). 4. Crystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. (2015, September 5). Recrystallization of Sulfur. [Link]

  • ResearchGate. (2025, August 10). Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. [Link]

  • European Patent Office. (n.d.).
  • Taylor & Francis Online. (n.d.). Solid-phase synthesis of sulfur containing heterocycles. [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. [Link]

  • PubMed. (2018, January 31). Synthesis of sulfur-containing heterocycles via ring enlargement. [Link]

  • PubChem. (n.d.). 2-Bromoquinoline. [Link]

  • Arkat USA. (n.d.). One-pot synthesis of sulfur heterocycles from simple organic substrates. [Link]

Sources

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Assay for 3-Bromo-5-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust determination of purity is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assay of 3-Bromo-5-(methylsulfonyl)quinoline, a novel heterocyclic compound. We will explore the causal relationships behind chromatographic choices, from stationary phase selection to mobile phase optimization. The performance of the final, optimized method will be objectively compared against a common, less-refined alternative, supported by experimental data. All protocols are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a quinoline core, a bromine substituent, and a methylsulfonyl group. This combination of a basic nitrogen-containing ring system with both an electronegative halogen and a polar sulfonyl group presents a unique chromatographic challenge. Its structural complexity necessitates a highly specific analytical method to distinguish it from potential process impurities and degradation products.

A stability-indicating method is an analytical procedure capable of accurately quantifying the API in the presence of its degradation products, impurities, and excipients.[1][2] Its development is a mandatory part of the drug development lifecycle, as stipulated by regulatory bodies and outlined in ICH guidelines.[3][4][5] This guide will detail the logical progression from initial method design to full validation, providing a blueprint for researchers in the field.

Foundational Strategy: Analyte-Driven Method Development

The success of any HPLC method hinges on a strategy informed by the physicochemical properties of the analyte.

Analyte Characterization: this compound
  • Structure: Quinoline is a basic heterocycle. The nitrogen atom is a site for potential protonation, making its chromatographic retention highly sensitive to mobile phase pH.

  • Polarity: The molecule possesses both non-polar (quinoline ring, bromine) and highly polar (methylsulfonyl) functionalities. This amphiphilic nature suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate separation mode.

  • UV Absorbance: The quinoline ring system is an excellent chromophore. A UV-Vis scan or a Photodiode Array (PDA) detector would be used to determine the optimal detection wavelength (λmax), ensuring high sensitivity for both the main compound and potential impurities.[6] For quinoline derivatives, this is often in the 254 nm to 330 nm range.

Rationale for Initial Column and Mobile Phase Selection

The goal of the initial screening is to find a starting point that provides reasonable retention and peak shape.

  • Column Selection: A C18 (octadecyl) column is the universal starting point for RP-HPLC due to its wide applicability and hydrophobic character.[7][8] Given the analyte's moderate polarity, a standard L1-type C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a logical first choice.

  • Mobile Phase Selection: The choice of organic modifier and aqueous buffer is critical.

    • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for gradient elution due to its lower viscosity and superior UV transparency at lower wavelengths.[9][10]

    • Aqueous Phase & pH Control: To ensure consistent retention and symmetrical peak shape, the ionization of the quinoline nitrogen must be suppressed. This is achieved by using a mobile phase pH at least 2 units away from the analyte's pKa. For a basic compound like quinoline (pKa of quinoline is ~4.9), a low pH is ideal. A buffer of 0.1% formic acid or a phosphate buffer at pH ~2.5-3.0 is an excellent starting point.[9]

Initial Method Development Workflow

The initial phase of development follows a logical sequence to establish baseline chromatographic conditions.

cluster_0 Phase 1: Initial Screening A Analyte Characterization (Structure, Polarity, UV Max) B Select Column (e.g., C18, 150x4.6mm, 5µm) A->B C Select Mobile Phase (A: 0.1% Formic Acid in H2O B: Acetonitrile) B->C D Run Initial Gradient (e.g., 5-95% B in 20 min) C->D E Evaluate Results (Retention, Peak Shape, Resolution) D->E

Caption: Workflow for initial HPLC method screening.

Method Optimization and Comparative Analysis

Once initial conditions are established, the method is refined to meet the stringent requirements of a purity assay. We will develop an optimized method ("Method A") and compare it to a plausible but less-refined alternative ("Method B").

The Optimized Method (Method A): A Systematic Approach

Optimization focuses on achieving baseline separation for all potential impurities with good peak shape in the shortest possible run time.

  • Gradient Optimization: The initial broad gradient is sharpened around the elution time of the main peak to improve resolution between closely eluting impurities. The final gradient might be: 0-2 min (30% B), 2-15 min (30-75% B), 15-16 min (75-95% B), followed by a hold and re-equilibration.

  • Temperature Control: The column compartment is heated to 35 °C. This reduces mobile phase viscosity, lowers backpressure, and can improve peak efficiency and alter selectivity.

  • Flow Rate: A flow rate of 1.0 mL/min is chosen as a balance between analysis time and separation efficiency for a 4.6 mm ID column.

The Alternative Method (Method B): An Isocratic Approach

For comparison, we define a common but less robust alternative method. This method might be chosen to save time during initial development but often fails under the scrutiny of validation.

  • Method: Isocratic elution with 60% Acetonitrile / 40% Water (unbuffered).

  • Rationale: This approach is simpler to set up. However, the lack of pH control can lead to poor peak shape (tailing) for basic compounds like quinolines. Furthermore, an isocratic method is often incapable of eluting both early and late-eluting impurities with good resolution and within a reasonable timeframe.

Head-to-Head Performance Comparison

A sample of this compound, spiked with two known impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar byproduct), is analyzed using both methods.

ParameterMethod A (Optimized Gradient)Method B (Isocratic)Justification for Superiority of Method A
Resolution (Rs) (API vs. Impurity 2)3.11.3Method A provides baseline separation (Rs > 2), crucial for accurate quantification. Method B shows co-elution risk.
Tailing Factor (Tf) (API Peak)1.11.8The buffered mobile phase in Method A yields a highly symmetrical peak. The unbuffered Method B results in significant tailing.
Theoretical Plates (N) 15,5006,200The optimized gradient and conditions in Method A lead to higher column efficiency and sharper peaks.
Analysis Run Time 20 minutes15 minutesWhile slightly longer, Method A is a "stability-indicating" method capable of resolving all potential impurities, unlike Method B.
Detection of Impurities Both Impurity 1 and 2 detected and resolvedOnly Impurity 2 detected; Impurity 1 lost in the solvent frontMethod A can quantify a wider range of potential impurities, which is a critical requirement for a purity assay.

Method Validation: Proving Fitness for Purpose

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][11][12]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[13][14] This is demonstrated through forced degradation studies, where the drug substance is subjected to harsh conditions to intentionally generate degradation products.[15][16]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve API in 50:50 ACN:H₂O, add 0.1 M HCl, and heat at 60 °C for 4 hours. Neutralize before injection.[17]

  • Base Hydrolysis: Dissolve API, add 0.1 M NaOH, and heat at 60 °C for 2 hours. Neutralize before injection.[17]

  • Oxidative Degradation: Dissolve API and add 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose solid API to 80 °C for 48 hours.

  • Photolytic Degradation: Expose API solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

  • Analysis: Analyze all stressed samples alongside an unstressed control using the optimized HPLC method with a PDA detector.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak (Rs > 2.0), and the peak purity analysis (via PDA) of the API peak shows no signs of co-elution. A target degradation of 5-20% is ideal.[17]

Validation Parameters and Acceptance Criteria

The following parameters are assessed to complete the validation package.

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Linearity Analyze five concentration levels from LOQ to 150% of the target concentration (e.g., 0.5 - 7.5 µg/mL).Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with the API at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability)Six replicate injections of a single sample preparation at 100% concentration.Relative Standard Deviation (RSD) ≤ 1.0%.
Precision (Intermediate)Repeat the precision study on a different day with a different analyst or instrument.RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by the concentration that yields a signal-to-noise ratio of ~10.Verified by demonstrating acceptable precision and accuracy at this concentration.
Robustness Deliberately vary method parameters (e.g., pH ±0.2, Temp ±2°C, Flow Rate ±0.1 mL/min) and assess impact.System suitability parameters (resolution, tailing) remain within limits. Results are not significantly affected.
Validation Workflow Diagram

The validation process is a structured investigation into the method's performance characteristics.

cluster_1 Phase 2: Method Validation (ICH Q2 R1) A Specificity (Forced Degradation) B Linearity & Range A->B C Accuracy (Recovery) A->C D Precision (Repeatability & Intermediate) A->D E LOD & LOQ B->E G Validated Method Ready for QC Use B->G C->G F Robustness D->F D->G E->G F->G

Caption: Workflow for HPLC method validation.

Conclusion

This guide has detailed a systematic, science-driven approach to the development and validation of a stability-indicating HPLC method for the purity assay of this compound. By grounding our initial choices in the physicochemical properties of the analyte, we progressed logically from a broad screening gradient to a highly optimized method. The comparative data clearly demonstrates the superiority of a well-developed gradient method (Method A) over a simpler isocratic alternative (Method B), highlighting significant improvements in resolution, peak symmetry, and the ability to detect a wider range of impurities. The subsequent validation protocol, based on ICH Q2(R1) guidelines, provides a comprehensive framework to rigorously prove that the method is fit for its intended purpose in a regulated quality control environment.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. American Pharmaceutical Review. [Link]

  • PSC Biotech. (n.d.). Method Development & Validation (Stability-Indicating). PSC Biotech. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. [https://ijarsct.co.in/papers/IJAR SCT-2311-002.pdf]([Link] SCT-2311-002.pdf)

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Studzińska, S., & Bocian, S. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry. [Link]

  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • GenScript. (2026). HPLC Purity Testing Explained: What Researchers Need to Know. [Link]

  • ResearchGate. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • Chromatography Today. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • SciSpace. (2018). HPLC method development and validation: an overview. [Link]

  • Chromatography Forum. (2012). How to design a purity test using HPLC. [Link]

  • ResearchGate. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • Journal of Food and Drug Analysis. (2017). Development and validation of an HPLC method for the purity assay of BZM. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC?. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

Sources

A Technical Guide to the Comparative Reactivity of 3-Bromo- vs. 3-Chloro-5-(methylsulfonyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and 3-haloquinolines serve as versatile precursors for a myriad of chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 3-bromo-5-(methylsulfonyl)quinoline and 3-chloro-5-(methylsulfonyl)quinoline. Our analysis, grounded in fundamental chemical principles and supported by experimental data from analogous systems, is designed to empower researchers to make informed decisions in their synthetic strategies.

Executive Summary: A Tale of Two Halogens

At the heart of this comparison lies the intrinsic difference between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In the context of palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation, This compound is generally the more reactive substrate . This heightened reactivity stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the often rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, the bromo-derivative frequently affords higher yields under milder reaction conditions.

However, the narrative is not one-sided. In the realm of nucleophilic aromatic substitution (SNAr), the presence of the strongly electron-withdrawing methylsulfonyl group at the 5-position dramatically alters the reactivity landscape. In such cases, 3-chloro-5-(methylsulfonyl)quinoline is often the more reactive species . This reversal of reactivity is a direct consequence of the SNAr mechanism, where the rate-determining step is the nucleophilic attack on the aromatic ring. The greater electronegativity of chlorine, compared to bromine, more effectively stabilizes the intermediate Meisenheimer complex, thereby lowering the activation energy for this initial step.[2][3]

The choice between these two valuable building blocks is, therefore, a classic trade-off between reactivity in a specific transformation, cost, and availability. While the bromo-derivative offers advantages in cross-coupling, the chloro-analog can be more economical and may exhibit superior performance in SNAr reactions.

The Underlying Chemistry: A Deeper Dive

The reactivity of these haloquinolines is dictated by the interplay of the halogen's identity and the electronic influence of the potent electron-withdrawing methylsulfonyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This is primarily governed by the kinetics of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The C-Br bond is weaker and more polarizable than the C-Cl bond, leading to a faster oxidative addition and a more facile overall reaction.[1]

The electron-withdrawing methylsulfonyl group at the 5-position is expected to enhance the rate of oxidative addition for both substrates by reducing the electron density on the quinoline ring, making it more susceptible to the nucleophilic attack of the Pd(0) catalyst.

Nucleophilic Aromatic Substitution (SNAr)

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. The methylsulfonyl group at the 5-position serves this purpose effectively. The reaction proceeds via a two-step addition-elimination mechanism, with the initial nucleophilic attack forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The subsequent loss of the halide leaving group restores aromaticity.

The rate-determining step is typically the formation of the Meisenheimer complex. A more electronegative halogen can better stabilize this negatively charged intermediate through an inductive effect, thus lowering the activation energy.[2] This is why, in many SNAr reactions, the chloro-substituted compound is more reactive than the bromo-substituted one.

Reactivity in Key Transformations: A Comparative Overview

The following sections will delve into the expected reactivity of 3-bromo- and 3-chloro-5-(methylsulfonyl)quinoline in three cornerstone synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between an organoboron species and an organic halide.[4][5]

  • This compound: Expected to be the more reactive partner. Milder reaction conditions (lower temperatures, shorter reaction times) and a broader range of boronic acids are likely to be effective.

  • 3-Chloro-5-(methylsulfonyl)quinoline: While less reactive, it can often be successfully employed, particularly with the use of more advanced catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs).[4] Higher temperatures and longer reaction times may be necessary.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 3-Haloquinolines

EntryHalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~90
23-ChloroquinolinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10024~85
33-Bromo-X-quinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DMF/H₂O908High
43-Chloro-X-quinoline4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃t-AmylOH11018Good

Note: This table presents generalized data from the literature for illustrative purposes. Direct comparison requires identical reaction conditions. The "X" denotes other potential substituents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of C-N bonds, crucial in the preparation of arylamines for pharmaceutical applications.[6][7]

  • This compound: Generally the preferred substrate, reacting with a wide range of primary and secondary amines under relatively mild conditions.

  • 3-Chloro-5-(methylsulfonyl)quinoline: Requires more specialized and often more expensive catalyst systems. Bulky, electron-rich phosphine ligands are typically essential to achieve good yields.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 3-Haloquinolines

EntryHalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10016~95
23-ChloroquinolineMorpholinePd(OAc)₂ / RuPhosK₂CO₃Dioxane12024~80
33-Bromo-X-quinolineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11012High
43-Chloro-X-quinolineAnilineBrettPhos Pd G3LHMDSTHF8020Good

Note: This table presents generalized data from the literature for illustrative purposes. Direct comparison requires identical reaction conditions. The "X" denotes other potential substituents.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkynes.[8]

  • This compound: Expected to undergo Sonogashira coupling more readily and under milder conditions, often with the classic Pd/Cu co-catalyst system.

  • 3-Chloro-5-(methylsulfonyl)quinoline: Typically requires more forcing conditions, such as higher temperatures, or the use of more sophisticated, copper-free catalyst systems to achieve comparable yields.

Table 3: Representative Conditions for Sonogashira Coupling of 3-Haloquinolines

EntryHalideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-BromoquinolinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF606~92
23-ChloroquinolinePhenylacetylenePd(OAc)₂ / SPhosCs₂CO₃Dioxane10024~75
33-Bromo-X-quinolineTrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF808High
43-Chloro-X-quinolineTrimethylsilylacetylenePdCl₂(PCy₃)₂K₂CO₃NMP12018Moderate

Note: This table presents generalized data from the literature for illustrative purposes. Direct comparison requires identical reaction conditions. The "X" denotes other potential substituents.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the key cross-coupling reactions discussed. It is imperative for researchers to note that optimal conditions are substrate-dependent and may require further optimization.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk tube reactants Add Haloquinoline (1 eq), Boronic Acid (1.2 eq), Base (2-3 eq) start->reactants catalyst Add Pd catalyst (1-5 mol%) & Ligand (2-10 mol%) reactants->catalyst purge Evacuate & backfill with Argon (3x) catalyst->purge solvent Add degassed solvent purge->solvent heat Heat & stir (monitor by TLC/LC-MS) solvent->heat cool Cool to RT heat->cool extract Dilute with H₂O, extract with organic solvent cool->extract purify Dry, concentrate, & purify (chromatography) extract->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

  • Vessel Preparation: To an oven-dried Schlenk tube, add the 3-halo-5-(methylsulfonyl)quinoline (1.0 mmol, 1.0 eq.), the desired boronic acid or ester (1.2-1.5 mmol, 1.2-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%). For air-stable precatalysts like Pd(dppf)Cl₂, this can be done in the open air.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small amount of water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk tube reactants Add Haloquinoline (1 eq), Pd catalyst (1-5 mol%), Ligand (2-10 mol%) start->reactants purge1 Evacuate & backfill with Argon (3x) reactants->purge1 add_reagents Add Base (1.2-1.5 eq), Amine (1.1-1.5 eq), & Solvent purge1->add_reagents heat Heat & stir (monitor by TLC/LC-MS) add_reagents->heat cool Cool to RT heat->cool filter_extract Filter through Celite, dilute, & extract cool->filter_extract purify Dry, concentrate, & purify (chromatography) filter_extract->purify product Isolated Product purify->product

Caption: Workflow for a typical Buchwald-Hartwig amination reaction.

  • Vessel Preparation: To an oven-dried Schlenk tube, add the 3-halo-5-(methylsulfonyl)quinoline (1.0 mmol, 1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).[9]

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[9]

  • Reagent Addition: Add the base (e.g., NaOtBu, K₃PO₄, 1.2-1.5 mmol), the amine (1.1-1.5 mmol), and the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL) via syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite®, washing with the same solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Synthesis of Precursors

While direct, optimized syntheses for 3-bromo- and 3-chloro-5-(methylsulfonyl)quinoline are not widely reported, plausible synthetic routes can be proposed based on established quinoline chemistry.

Synthesis_Pathway cluster_synthesis Proposed Synthetic Pathways cluster_products Target Molecules start Quinoline-5-sulfonic acid or related precursor halogenation Halogenation (e.g., NBS, NCS) start->halogenation 1. Halogenation sulfonylation Introduction of -SO₂Me group start->sulfonylation 1. Sulfonylation halogenation->sulfonylation 2. Sulfonylation product_br This compound halogenation->product_br NBS product_cl 3-Chloro-5-(methylsulfonyl)quinoline halogenation->product_cl NCS oxidation Thiol oxidation (if starting from thiol) sulfonylation->halogenation 2. Halogenation

Sources

The Double-Edged Sword: A Comparative Guide to the Bioactivity of Methylsulfonyl vs. Trifluoromethyl Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the quinoline scaffold has long been a queen, a versatile and powerful piece capable of engaging a multitude of biological targets.[1][2][3] Its privileged structure is a testament to its adaptability, allowing for fine-tuning of its properties through chemical modification.[2] Among the myriad of possible substitutions, the methylsulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups have emerged as key players in modulating the bioactivity of quinoline-based compounds. This guide provides an in-depth, objective comparison of these two critical functional groups, supported by experimental data, to aid researchers in making informed decisions during the lead optimization process.

At a Glance: Physicochemical Properties Dictating Biological Fate

The choice between a methylsulfonyl and a trifluoromethyl substituent is not merely a matter of chemical curiosity; it is a strategic decision that profoundly impacts a molecule's electronic character, lipophilicity, and metabolic stability. These parameters, in turn, govern the compound's pharmacokinetic and pharmacodynamic profile.

PropertyMethylsulfonyl (-SO₂CH₃)Trifluoromethyl (-CF₃)Rationale for Bioactivity Impact
Electronic Effect Strongly electron-withdrawingStrongly electron-withdrawingBoth groups can modulate the pKa of nearby functionalities and engage in favorable electrostatic interactions with protein targets. The trifluoromethyl group generally exhibits a stronger inductive effect.
Hammett Constant (σp) ~0.72~0.54[4]The higher Hammett constant of the methylsulfonyl group indicates a greater electron-withdrawing capacity through resonance and inductive effects, which can influence binding affinities.
Lipophilicity (Hansch π) -1.63+0.88The trifluoromethyl group significantly increases lipophilicity, which can enhance membrane permeability and cell uptake, but may also increase off-target effects and metabolic clearance. The methylsulfonyl group, in contrast, is hydrophilic and can improve aqueous solubility.[5]
Metabolic Stability Generally stable, but can be metabolizedHighly stable to oxidative metabolismThe strong carbon-fluorine bonds in the trifluoromethyl group make it resistant to enzymatic degradation, often leading to a longer biological half-life.[6]
Hydrogen Bonding Oxygen atoms can act as hydrogen bond acceptorsFluorine atoms are weak hydrogen bond acceptorsThe sulfonyl oxygens can form strong hydrogen bonds with receptor active sites, a key interaction in many drug-target complexes.

Bioactivity in Focus: A Tale of Two Substituents

While direct, head-to-head comparative studies of methylsulfonyl and trifluoromethyl quinolines against the same target are not abundant in the literature, we can draw valuable insights from individual studies on their anticancer, antimicrobial, and kinase inhibitory activities.

Anticancer Activity

Both methylsulfonyl and trifluoromethyl quinolines have demonstrated significant potential as anticancer agents, albeit through potentially different mechanisms influenced by their distinct physicochemical properties.

Methylsulfonyl Quinolines:

Derivatives of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have shown high cytotoxic effects against MCF-7 and HL-60 cancer cell lines, with some analogs exhibiting IC₅₀ values below 0.3 µM in HL-60 cells.[7] In another study, quinoline-5-sulfonamides were synthesized and tested for their anticancer activity, with one derivative showing efficacy comparable to cisplatin and doxorubicin against three cancer cell lines.[8] The hydrophilic nature of the methylsulfonyl group may contribute to favorable interactions in the active sites of certain anticancer targets.

Trifluoromethyl Quinolines:

The trifluoromethyl group is a common feature in modern anticancer drug candidates.[2] For instance, novel fluorinated quinoline analogues have demonstrated potent anticancer activity with IC₅₀ values in the 2.5–5 μM range against triple-negative breast cancer cells (MDA-MB-468).[9] Another study on quinoline-derived trifluoromethyl alcohols identified a compound with an LC₅₀ value of 14.14 μM, which was more potent than cisplatin in vitro.[10] The increased lipophilicity conferred by the trifluoromethyl group can enhance cellular uptake, a critical factor for the efficacy of many cytotoxic agents.[2]

Kinase Inhibitory Activity

The quinoline scaffold is a well-established core for kinase inhibitors, and both the methylsulfonyl and trifluoromethyl groups have been successfully employed to modulate their potency and selectivity.[11]

Methylsulfonyl Quinolines:

A series of 6-arenesulfonyl indolo[1,2-a]quinolines were screened for their inhibitory activity against EGFR tyrosine kinase, with one compound exhibiting an IC₅₀ of 0.28 ± 0.05 μM.[12] Molecular dynamics simulations suggested that this compound forms a stable complex with wild-type EGFR through hydrophobic interactions and hydrogen bonding.[12]

Trifluoromethyl Quinolines:

Trifluoromethyl quinazoline derivatives are well-represented among FDA-approved tyrosine kinase inhibitors like gefitinib and erlotinib.[2] These compounds are known to target the ATP binding site of EGFR. The trifluoromethyl group in these molecules often occupies a hydrophobic pocket in the kinase domain, contributing to their high binding affinity.[13]

Antimicrobial Activity

Quinolines have a long history as antimicrobial agents, and the addition of methylsulfonyl or trifluoromethyl groups can enhance their activity against various pathogens.

Methylsulfonyl Quinolines:

Quinoline-sulfonamide hybrids have been investigated as a strategy to combat bacterial resistance.[14] In one study, a series of quinoline derivatives substituted with a sulfonyl moiety showed excellent antibacterial activity with MIC values ranging from 3.12 to 50 µg/mL against several bacterial strains.[15]

Trifluoromethyl Quinolines:

New trifluoromethyl quinolone derivatives have been synthesized and evaluated for their in vitro antimicrobial activities, showing good activity against Gram-positive bacteria and moderate to comparable activity against certain fungi.[1] The lipophilicity of the trifluoromethyl group may facilitate the penetration of the bacterial cell wall.

Experimental Design: A Blueprint for Comparison

To conduct a rigorous, head-to-head comparison of methylsulfonyl and trifluoromethyl quinolines, a well-defined experimental workflow is essential.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies Synthesis Synthesis of Methylsulfonyl and Trifluoromethyl Quinoline Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Characterization->Cytotoxicity Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase-Glo) Characterization->Enzyme_Assay Antimicrobial_Assay Antimicrobial Assay (e.g., MIC Determination) Characterization->Antimicrobial_Assay Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Cytotoxicity->Target_Engagement Enzyme_Assay->Target_Engagement Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Target_Engagement->Pathway_Analysis Docking Molecular Docking Studies Pathway_Analysis->Docking G cluster_0 Protein Active Site cluster_1 Quinoline Scaffold cluster_2 Substituent Interactions Receptor_HBD H-Bond Donor Receptor_Hydrophobic Hydrophobic Pocket Receptor_Aromatic Aromatic Residue (π-π stacking) Quinoline Quinoline Core Quinoline->Receptor_Aromatic π-π stacking SO2Me Methylsulfonyl (-SO₂CH₃) (H-bond acceptor) Quinoline->SO2Me CF3 Trifluoromethyl (-CF₃) (Lipophilic interaction) Quinoline->CF3 SO2Me->Receptor_HBD H-Bonding CF3->Receptor_Hydrophobic Hydrophobic Interaction

Caption: A conceptual diagram illustrating potential differential binding interactions of methylsulfonyl and trifluoromethyl quinolines within a protein active site.

Conclusion: A Strategic Choice for Drug Design

The decision to incorporate a methylsulfonyl or a trifluoromethyl group onto a quinoline scaffold is a critical juncture in the drug discovery process. There is no universally "better" choice; the optimal substituent is context-dependent and is dictated by the specific biological target and the desired physicochemical properties.

  • The trifluoromethyl group is an excellent choice for enhancing metabolic stability and increasing lipophilicity, which can lead to improved cell permeability and in vivo efficacy. [2][16][6]However, its high lipophilicity can also result in increased clearance and potential off-target effects.

  • The methylsulfonyl group , with its strong hydrogen bond accepting capability and hydrophilic nature, can be instrumental in achieving high binding affinity through specific polar interactions and in improving the aqueous solubility of the parent molecule. [7] Ultimately, a thorough understanding of the structure-activity relationships of the target, coupled with a systematic evaluation of both substituents, will empower researchers to make the most strategic choice to advance their drug discovery programs.

References

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. [Link]

  • New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties. PubMed. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. PMC. [Link]

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Synthesis, Docking, and Machine Learning Studies of Some Novel Quinolinesulfonamides–Triazole Hybrids with Anticancer Activity. MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. [Link]

  • Identification of sulfonylated indolo[1,2-a]quinolines as EGFR tyrosine kinase inhibitors. RSC Advances. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • from JE Leffler and E. Grunwald, Rates and Equilibria of Organic Reactions, Wiley, 1963 (Dover reprint). University of Rochester. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PMC. [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. ResearchGate. [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents. [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. ResearchGate. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. [Link]

  • When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

  • Cytotoxic activity of quinolinequinones in cancer: In vitro studies, molecular docking, and ADME/PK profiling. PubMed. [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

  • Hammett equation. Wikipedia. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. [Link]

  • Hammett constants σ for fluoro-substituents. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-(methylsulfonyl)quinoline
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-(methylsulfonyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.